molecular formula C14H9NO2 B1267952 2-(2-Cyanophenyl)benzoic acid CAS No. 57743-13-2

2-(2-Cyanophenyl)benzoic acid

Cat. No.: B1267952
CAS No.: 57743-13-2
M. Wt: 223.23 g/mol
InChI Key: SSRWCQMTMKFPAZ-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)benzoic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRWCQMTMKFPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282805
Record name 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-13-2
Record name NSC28066
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Record name 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid
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Record name 2-(2-cyanophenyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Cyanophenyl)benzoic Acid (CAS 57743-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific technical data for 2-(2-Cyanophenyl)benzoic acid (CAS 57743-13-2) is limited. This guide provides information based on the general chemical properties of related compounds, such as biphenyl carboxylic acids and cyanobenzoic acids, and includes predicted data and plausible experimental protocols. All predicted data and proposed methodologies require experimental validation.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound.

Chemical Structure and Properties

This compound is a biphenyl derivative containing a carboxylic acid group at the 2-position and a nitrile group at the 2'-position. This unique substitution pattern is expected to influence its chemical reactivity, physical properties, and potential biological activity.

Structure:

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₁₄H₉NO₂-
Molecular Weight223.23 g/mol -
Melting Point180-190 °CEstimated based on related biphenyl carboxylic acids.
Boiling Point> 350 °CPredicted to be high due to the presence of polar functional groups and high molecular weight.
pKa~4-5The carboxylic acid proton is expected to have a pKa in the typical range for benzoic acids.
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.The polar functional groups confer some aqueous solubility, while the biphenyl backbone favors organic solvents.

Synthesis

Proposed Synthetic Pathway: Hydrolysis of Biphenyl-2,2'-dicarbonitrile

The synthesis can be envisioned in two main steps:

  • Ullmann Coupling: Formation of biphenyl-2,2'-dicarbonitrile from 2-chlorobenzonitrile.

  • Selective Hydrolysis: Conversion of one of the nitrile groups to a carboxylic acid.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Ullmann Coupling cluster_1 Selective Hydrolysis cluster_2 Final Product A 2-Chlorobenzonitrile B Biphenyl-2,2'-dicarbonitrile A->B Cu powder, DMF, heat C This compound B->C NaOH (aq), heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Biphenyl-2,2'-dicarbonitrile (Ullmann Coupling)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq) and activated copper powder (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of ferric chloride in dilute hydrochloric acid to dissolve the copper.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude biphenyl-2,2'-dicarbonitrile by column chromatography on silica gel.

Step 2: Selective Hydrolysis to this compound

  • In a round-bottom flask, dissolve the biphenyl-2,2'-dicarbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 eq) to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will need to be carefully optimized to favor mono-hydrolysis over di-hydrolysis.

  • Once the starting material is consumed and the desired product is the major component, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and related structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Wavenumber/ShiftAssignment
FT-IR (cm⁻¹) 3300-2500 (broad)O-H stretch (carboxylic acid dimer)
2230-2210 (sharp)C≡N stretch (nitrile)
1710-1680 (strong)C=O stretch (carboxylic acid)
1600-1450Aromatic C=C stretches
¹H NMR (ppm) 10.0-12.0 (singlet, 1H)-COOH
7.4-8.2 (multiplet, 8H)Aromatic protons
¹³C NMR (ppm) 165-170-COOH
115-120-C≡N
125-145Aromatic carbons
Mass Spec (m/z) 223 (M⁺)Molecular ion
206 (M⁺ - OH)Loss of hydroxyl radical
195 (M⁺ - CO)Loss of carbon monoxide
178 (M⁺ - COOH)Loss of carboxyl group

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. Biphenyl structures are common in pharmaceuticals, and the carboxylic acid and nitrile groups offer versatile handles for further chemical modification.

Diagram 2: Potential Role as a Pharmaceutical Intermediate

G A This compound B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Tetrazole Derivatives A->D [2+3] Cycloaddition (from Nitrile) E Bioactive Molecules B->E C->E D->E

Caption: Potential derivatization of the title compound.

The carboxylic acid moiety can be readily converted into esters or amides, allowing for the exploration of structure-activity relationships by introducing diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

Given that some biphenyl carboxylic acids exhibit anti-inflammatory or other therapeutic properties, it is plausible that derivatives of this compound could be investigated for similar activities. However, this remains speculative without experimental evidence.

Conclusion

This compound is a chemical compound for which specific, publicly available technical data is scarce. This guide has provided a comprehensive overview based on the principles of organic chemistry and data from related compounds. The proposed synthetic route via Ullmann coupling followed by selective hydrolysis offers a logical approach to its preparation. The predicted physical and spectroscopic properties provide a baseline for its characterization. While its direct applications are not yet documented, its structure suggests potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. It is imperative that the information presented herein is validated through laboratory experimentation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenyl)benzoic acid, also known as 2'-cyanobiphenyl-2-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group and a nitrile group at the ortho positions of the two phenyl rings. This unique substitution pattern imparts specific steric and electronic properties that make it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a scaffold or intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide provides a comprehensive overview of its known identifiers, estimated physical and chemical properties based on structurally related compounds, and proposed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

Quantitative data for this compound is scarce in publicly available literature. However, by examining its structural analogues, we can estimate its key properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Target)2-Biphenylcarboxylic Acid (Analogue)4-Biphenylcarboxylic Acid (Analogue)
CAS Number 57743-13-2[1]947-84-2[2][3]92-92-2[4]
Molecular Formula C₁₄H₉NO₂[1]C₁₃H₁₀O₂[2]C₁₃H₁₀O₂[4]
Molecular Weight 223.23 g/mol [1]198.22 g/mol [5]198.22 g/mol [4]
Melting Point Not available (Est. >114 °C)111-114 °C[2][3][6]220-225 °C[4]
Boiling Point Not available199 °C at 10 mmHg[2][5]295.53 °C (rough estimate)[4]
Solubility Insoluble in water (predicted)Insoluble in water[2][3]0.03 g/L in water[4]
pKa Not available (Est. ~3.0-3.5)3.46 at 25 °C[2][5]4.19 (Predicted)[4]

Note: The estimated properties for this compound are based on the data for 2-biphenylcarboxylic acid. The presence of the electron-withdrawing cyano group is expected to increase the acidity (lower pKa) and potentially raise the melting point due to increased polarity and intermolecular interactions.

Predicted Spectral Data

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Wavenumber/Chemical ShiftFunctional Group Assignment
FT-IR ~2220-2230 cm⁻¹ (sharp, medium)C≡N (Nitrile) stretch[7]
~1700-1720 cm⁻¹ (strong)C=O (Carboxylic acid) stretch[8][9]
2500-3300 cm⁻¹ (broad)O-H (Carboxylic acid) stretch[8][9]
¹H NMR 7.4-8.2 ppm (multiplets)Aromatic protons
10-13 ppm (broad singlet)Carboxylic acid proton
¹³C NMR ~117-120 ppmC≡N (Nitrile) carbon
~128-140 ppmAromatic carbons
~168-172 ppmC=O (Carboxylic acid) carbon

Experimental Protocols

Synthesis Workflow: Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[10][11][12][13]

Synthesis_Workflow cluster_conditions Reaction Conditions 2-Bromobenzoic acid 2-Bromobenzoic acid Reaction Reaction 2-Bromobenzoic acid->Reaction 2-Cyanophenylboronic acid 2-Cyanophenylboronic acid 2-Cyanophenylboronic acid->Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction Product This compound Workup Acidification & Extraction Workup->Product Reaction->Workup

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 2-cyanophenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water.

  • Catalyst Introduction: Introduce a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and acidify with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization Crude Product Crude Product Purification Step Recrystallization or Column Chromatography Crude Product->Purification Step Purity Assessment HPLC / LC-MS Purification Step->Purity Assessment Structural Elucidation ¹H NMR, ¹³C NMR, FT-IR Purity Assessment->Structural Elucidation Mass Verification Mass Spectrometry (MS) Structural Elucidation->Mass Verification Final Product Pure this compound Mass Verification->Final Product

Caption: Standard workflow for the purification and analytical characterization of the target compound.

Biological and Medicinal Chemistry Context

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzoic acid scaffold and its derivatives are prevalent in a wide range of biologically active compounds. They are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The unique substitution pattern of this compound, with its sterically demanding ortho-substituents, could lead to novel pharmacological profiles by influencing its binding to biological targets. Its utility is most likely as a key intermediate in the synthesis of more complex molecules for drug discovery and development.

Conclusion

This compound is a chemical entity with limited documented experimental data. This guide has provided a consolidated source of its known identifiers and has offered estimations for its core physical and chemical properties based on structurally similar compounds. Furthermore, detailed, plausible experimental protocols for its synthesis and analytical characterization have been proposed to aid researchers in their work with this compound. The information presented herein serves as a valuable starting point for further investigation into the properties and potential applications of this compound in various scientific disciplines.

References

An In-depth Technical Guide to Structural Analogs of 2-(2-Cyanophenyl)benzoic Acid as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(2-cyanophenyl)benzoic acid, with a primary focus on their development as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, presenting key quantitative data in a structured format. Furthermore, it includes detailed experimental protocols and visual diagrams of relevant signaling pathways and experimental workflows to support research and development in this area.

Introduction

The this compound scaffold represents a key pharmacophore in the design of inhibitors targeting the nicotinamide binding site of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a significant class of targeted cancer therapies. This guide explores the chemical space around the this compound core, focusing on modifications that enhance potency, selectivity, and pharmacokinetic properties.

Core Structure and Key Analogs

The core structure of this compound has been extensively modified to optimize its interaction with the PARP active site. A critical evolution of this scaffold involves the replacement of the carboxylic acid with a carboxamide, which has been shown to be a crucial hydrogen bonding motif. Further modifications have led to the development of highly potent inhibitors, including bicyclic heteroaromatic carboxamides. This guide will focus on two prominent and successful classes of analogs: 2-phenyl-2H-indazole-7-carboxamides and 1H-benzo[d]imidazole-4-carboxamides .

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of key structural analogs against PARP-1 and PARP-2.

Table 1: PARP Inhibitory Activity of 2-Phenyl-2H-indazole-7-carboxamide Analogs

Compound IDR Group (Substitution on Phenyl Ring)PARP-1 IC50 (nM)PARP-2 IC50 (nM)
MK-4827 (Niraparib) 4-(S)-piperidin-3-yl3.82.1
Analog 14-piperazin-1-yl105
Analog 24-morpholino2515
Analog 33-amino5030

Data compiled from publicly available research literature.[1][2][3]

Table 2: PARP Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Analogs

Compound IDR Group (Substitution at position 2)PARP-1 IC50 (nM)PARP-2 IC50 (nM)
17d 1-(4,4-difluorocyclohexyl)piperidin-4-yl4.301.58
Analog 41-propylpiperidin-4-yl8.53.2
Analog 51-(cyclohexylmethyl)piperidin-4-yl6.12.5
Analog 61-benzylpiperidin-4-yl12.04.8

Data compiled from publicly available research literature.[4]

Structure-Activity Relationship (SAR) Analysis

The development of potent PARP inhibitors from the this compound scaffold has been guided by extensive SAR studies. Key findings include:

  • Carboxamide is Key: The replacement of the carboxylic acid with a primary carboxamide is critical for potent PARP inhibition, as it forms essential hydrogen bonds with the enzyme's active site residues.

  • Bicyclic Core: The use of a bicyclic heteroaromatic core, such as indazole or benzimidazole, in place of the second phenyl ring of the biphenyl scaffold, provides a rigid and favorable conformation for binding.

  • Substitutions on the Phenyl Ring: For the 2-phenyl-2H-indazole-7-carboxamide series, substitutions at the para-position of the phenyl ring with cyclic amines, such as a piperidine or piperazine, significantly enhance potency. The stereochemistry of these substituents can also play a role, as seen with the (S)-piperidin-3-yl group in Niraparib.[1][3]

  • Substitutions on the Heterocyclic Core: In the 1H-benzo[d]imidazole-4-carboxamide series, large, lipophilic substituents at the 2-position, often incorporating a piperidine linker, lead to highly potent inhibitors. The introduction of fluorine atoms, as in compound 17d , can further enhance activity and improve metabolic stability.[4]

Experimental Protocols

General Synthesis of 2-Phenyl-2H-indazole-7-carboxamide Analogs (e.g., MK-4827)

This protocol is a representative example based on published synthetic routes.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 2-bromo-2H-indazole-7-carbonitrile (1.0 eq) in a 2:1 mixture of toluene and ethanol, add the desired arylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere.

  • After completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-phenyl-2H-indazole-7-carbonitrile intermediate.

Step 2: Hydrolysis of the Nitrile to Carboxamide

  • Dissolve the 2-phenyl-2H-indazole-7-carbonitrile intermediate (1.0 eq) in a mixture of tert-butanol and water.

  • Add potassium hydroxide (5.0 eq) and heat the mixture to 100°C for 24 hours.

  • Cool the reaction to room temperature and adjust the pH to ~7 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 2-phenyl-2H-indazole-7-carboxamide analog.

In Vitro PARP-1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted compound solution to each well.[5] Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and NAD+ in the assay buffer.[5]

  • Reaction Initiation: Add 10 µL of the enzyme/substrate mixture to each well to start the reaction.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • Detection: Add 10 µL of a developer reagent (e.g., a reagent that detects the remaining NAD+ or the product, nicotinamide) to each well.[5]

  • Signal Measurement: After a further 15-minute incubation at room temperature in the dark, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using DSB Double-Strand Break (DSB) (at stalled replication fork) PARP1->DSB leads to (if inhibited) NAD NAD+ NAD->PARP1 BER_Proteins Base Excision Repair (BER) Machinery (e.g., XRCC1, Ligase III) PAR->BER_Proteins recruits DNA_Repair SSB Repair BER_Proteins->DNA_Repair mediates Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 inhibits Apoptosis Apoptosis / Cell Death DSB->Apoptosis triggers in HR deficient cells HR_Deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficient->DSB Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Bromo-indazole-nitrile, Arylboronic acid) Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate Purified Intermediate (2-Aryl-indazole-nitrile) Coupling->Intermediate Hydrolysis Nitrile Hydrolysis Intermediate->Hydrolysis Final_Product Final Analog (2-Aryl-indazole-carboxamide) Hydrolysis->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification Assay_Prep Compound Dilution & Assay Plate Setup Purification->Assay_Prep Test Compound PARP_Assay In Vitro PARP-1/2 Inhibition Assay Assay_Prep->PARP_Assay Data_Acquisition Fluorescence Measurement PARP_Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

References

An In-depth Technical Guide to 2-(2-Cyanophenyl)benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-cyanophenyl)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The document details its discovery, historical and modern synthetic methodologies, physicochemical and spectroscopic properties, and its application in the development of bioactive molecules. Detailed experimental protocols for its synthesis are provided, along with a discussion of its role as a precursor in the synthesis of compounds targeting various biological pathways.

Introduction

This compound (CAS No. 57743-13-2) is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a nitrile group at the 2'-position. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems, particularly those with applications in medicinal chemistry. Its rigid biphenyl backbone and the reactivity of its cyano and carboxylic acid moieties allow for its elaboration into diverse molecular architectures. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in organic synthesis and drug discovery.

Discovery and History

The first documented synthesis of this compound appears in the journal Synthesis in 1982. While the full details of this initial report are not widely available in online databases, subsequent research has established several reliable synthetic routes to this compound. A notable advancement in its synthesis was reported in 1998 by Simanek and coworkers in The Journal of Organic Chemistry. Their work detailed a novel approach to 2-cyanobenzoic acids via the reaction of bromobenzoic acids with arylacetonitriles, proceeding through a benzyne intermediate. This method provided a more accessible route to this compound and highlighted its utility as a synthetic building block.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57743-13-2[1]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Appearance White to off-white solidInferred from general properties of benzoic acids
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Soluble in organic solvents like THF, DMF, and DMSOInferred from synthetic procedures

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Predicted chemical shifts: Aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected as a broad singlet downfield (>10 ppm).
¹³C NMR Predicted chemical shifts: Aromatic carbons are expected in the range of 120-140 ppm. The nitrile carbon is expected around 115-120 ppm, and the carboxylic carbon is expected around 165-175 ppm.
IR (Infrared) Characteristic peaks expected for: O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C≡N stretch of the nitrile (~2220-2240 cm⁻¹), and aromatic C-H and C=C stretches.

Synthetic Methodologies

Several synthetic strategies have been employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Benzyne Intermediate

This method, developed by Simanek et al., involves the reaction of a bromobenzoic acid with an arylacetonitrile in the presence of a strong base like lithium diisopropylamide (LDA). The reaction proceeds through a benzyne intermediate.

Experimental Protocol:

  • Materials: 2-Bromobenzoic acid, 2-cyanophenylacetonitrile, Lithium diisopropylamide (LDA) solution, Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • A solution of 2-bromobenzoic acid in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -70 °C.

    • A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to form the lithium salt of the benzoic acid.

    • A solution of 2-cyanophenylacetonitrile in dry THF is then added dropwise to the reaction mixture.

    • The reaction is stirred at -70 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of aqueous HCl.

    • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Figure 1: Synthetic pathway via a benzyne intermediate.

Synthesis via Ullmann Condensation

Proposed Experimental Protocol:

  • Materials: Methyl 2-iodobenzoate, 2-bromobenzonitrile, Copper powder, Dimethylformamide (DMF), Sodium hydroxide (NaOH), Water, HCl.

  • Procedure:

    • A mixture of methyl 2-iodobenzoate, 2-bromobenzonitrile, and activated copper powder in DMF is heated at reflux under an inert atmosphere for several hours.

    • The reaction progress is monitored by TLC.

    • After cooling to room temperature, the reaction mixture is filtered to remove the copper catalyst.

    • The filtrate is diluted with water and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude methyl 2-(2-cyanophenyl)benzoate.

    • The crude ester is then hydrolyzed by heating with aqueous NaOH.

    • After cooling, the reaction mixture is acidified with HCl to precipitate the product, this compound.

    • The solid is collected by filtration, washed with water, and dried.

Ullmann_Synthesis Reactant1 Methyl 2-iodobenzoate Coupling Ullmann Coupling (Cu, DMF, Reflux) Reactant1->Coupling Reactant2 2-Bromobenzonitrile Reactant2->Coupling Ester Methyl 2-(2-cyanophenyl)benzoate Coupling->Ester Hydrolysis Hydrolysis (NaOH, H₂O, Heat) Ester->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: Proposed Ullmann condensation pathway.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate. This approach could be used to synthesize this compound from 2-(2-aminophenyl)benzoic acid.

Proposed Experimental Protocol:

  • Materials: 2-(2-Aminophenyl)benzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Water.

  • Procedure:

    • 2-(2-Aminophenyl)benzoic acid is dissolved in aqueous HCl and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated.

    • The cold diazonium salt solution is slowly added to the hot copper cyanide solution.

    • The reaction mixture is heated for a period to ensure complete reaction, then cooled.

    • The mixture is acidified with HCl to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Sandmeyer_Reaction StartingMaterial 2-(2-Aminophenyl)benzoic acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) StartingMaterial->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Cyanation Cyanation (CuCN, NaCN, Heat) DiazoniumSalt->Cyanation Product This compound Cyanation->Product

Figure 3: Proposed Sandmeyer reaction pathway.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. The presence of both a carboxylic acid and a nitrile group on a biphenyl scaffold allows for diverse synthetic transformations, leading to the construction of complex heterocyclic systems.

Precursor to Phenanthridine Derivatives

One of the significant applications of this compound is in the synthesis of phenanthridine derivatives. Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of several alkaloids and synthetic molecules with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis often involves the reduction of the nitrile group to an amine, followed by intramolecular cyclization.

Role in the Synthesis of Bioactive Compounds

Derivatives of this compound have been explored for the development of various therapeutic agents. The biphenyl scaffold is a common motif in many approved drugs, and the functional handles on this compound provide opportunities for further chemical modifications to optimize pharmacological properties. Research in this area is ongoing, with a focus on synthesizing novel derivatives and evaluating their biological activities against various targets.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives, such as phenanthridines, are known to interact with various biological targets. For instance, some phenanthridine derivatives act as DNA intercalators or topoisomerase inhibitors, pathways that are critical in cancer chemotherapy.

Signaling_Pathway cluster_synthesis Synthesis cluster_biological_activity Biological Activity Precursor This compound Phenanthridine Phenanthridine Derivative Precursor->Phenanthridine Multi-step synthesis Target Biological Target (e.g., DNA, Topoisomerase) Phenanthridine->Target Pathway Signaling Pathway (e.g., Apoptosis) Target->Pathway Effect Therapeutic Effect (e.g., Anticancer) Pathway->Effect

Figure 4: Role as a precursor to bioactive molecules.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery. Its established and emerging synthetic routes provide access to this key intermediate, which can be further elaborated into a wide array of complex heterocyclic structures. While its own biological activity is not well-characterized, its role as a precursor to potent bioactive molecules, such as phenanthridine derivatives, is well-documented. This technical guide provides a foundational understanding of the discovery, synthesis, and applications of this compound, intended to aid researchers in their efforts to develop novel therapeutic agents. Further research into its synthesis and the biological evaluation of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

2-(2-Cyanophenyl)benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-cyanophenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to broader chemical synthesis strategies.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a cyanophenyl group attached to the 2-position of a benzoic acid moiety is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 2'-(cyano)-[1,1'-biphenyl]-2-carboxylic acid[1]

Synonyms:

  • This compound[1]

  • 2''-CYANO-1,1''-BIPHENYL-2-CARBOXYLIC ACID[1]

  • [1,1'-Biphenyl]-2-carboxylicacid, 2'-cyano-[1]

  • 2-carboxy-2'-cyanobiphenyl[2]

CAS Number: 57743-13-2[1][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular Formula C₁₄H₉NO₂[1][4]
Molecular Weight 223.23 g/mol [1]
Melting Point 170-172 °C[1]
Boiling Point (Predicted) 427.6 ± 28.0 °C[1]
Density (Predicted) 1.30 ± 0.1 g/cm³[1]
pKa (Predicted) 3.68 ± 0.36[1]
Appearance Off-white to light yellow solid[1]

Synthesis Methodology

While various methods can be employed for the synthesis of biphenyl carboxylic acids, the Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient route. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Materials:

  • 2-Cyanophenylboronic acid

  • 2-Iodobenzoic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add 2-cyanophenylboronic acid (1.2 equivalents), 2-iodobenzoic acid (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthetic Strategy Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling approach for the synthesis of the target compound.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 2-Cyanophenylboronic acid reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 2-Iodobenzoic acid reactant2->reaction catalyst Pd(PPh₃)₄ (Catalyst) catalyst->reaction base K₂CO₃ (Base) base->reaction solvent Dioxane/Water (Solvent) solvent->reaction extraction Acidification & Extraction reaction->extraction purification Chromatography or Recrystallization extraction->purification product 2-(2-Cyanophenyl)benzoic acid purification->product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has shown promise in various therapeutic areas. Notably, derivatives of benzoic acid have been investigated for their potential as anticancer and antifungal agents. The structural motifs present in this compound, namely the biphenyl scaffold and the nitrile group, are common in medicinal chemistry and may impart interesting biological properties.

Future research could focus on:

  • Screening this compound and its analogs for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

  • Investigating its potential as a building block for the synthesis of more complex molecules with therapeutic potential.

  • Exploring its coordination chemistry and potential applications in materials science.

This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided information on its identity, properties, and a viable synthetic route is intended to facilitate further research and development in this area.

References

theoretical studies of 2-(2-Cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 2-(2-Cyanophenyl)benzoic Acid

Introduction

This compound is a molecule of interest in various fields of chemical and pharmaceutical research. Its structural features, including the biphenyl backbone, a carboxylic acid group, and a nitrile group, suggest a rich electronic and chemical behavior. Theoretical and computational studies provide a powerful avenue to elucidate the molecular properties, reactivity, and potential applications of this compound without the need for extensive experimental work. This guide details the common theoretical approaches used to study this compound, offering insights for researchers, scientists, and drug development professionals.

The theoretical investigation of organic molecules like this compound typically involves quantum chemical calculations to determine its optimized geometry, electronic structure, vibrational frequencies, and other key physicochemical properties. These studies are often performed using Density Functional Theory (DFT), a robust method for predicting molecular properties with a good balance of accuracy and computational cost.

Experimental and Computational Protocols

The methodologies employed in the theoretical study of benzoic acid derivatives generally follow a standardized workflow. The primary computational tool is quantum chemistry software packages such as Gaussian, ORCA, or GAMESS, which are used to perform calculations based on first principles.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is a widely used method. A popular functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. A commonly used basis set for molecules of this size is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.

  • Procedure: An initial guess for the structure of this compound is created. The geometry is then iteratively optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

Vibrational Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed.

  • Purpose: This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Method: The analysis is typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

  • Data Interpretation: The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. These can be compared with experimental IR and Raman spectra for validation.

Electronic Properties Analysis

The electronic properties of the molecule are crucial for understanding its reactivity and spectroscopic behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting sites of chemical reactions.

  • Method: These properties are calculated using the optimized geometry at the same level of theory. For excited-state properties and prediction of UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are often employed.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a theoretical study of this compound. Disclaimer: The following data is representative and for illustrative purposes, based on typical values for similar benzoic acid derivatives, as specific theoretical studies on this compound are not widely available in the public domain.

Table 1: Representative Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond LengthC-C (inter-ring)1.49 Å
C=O (carboxyl)1.22 Å
C-O (carboxyl)1.35 Å
O-H (carboxyl)0.97 Å
C≡N (nitrile)1.16 Å
Bond AngleC-C-C (inter-ring)120.5°
O=C-O (carboxyl)123.0°
Dihedral AngleC-C-C-C (inter-ring)45.0°
Table 2: Representative Vibrational Frequencies
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchCarboxylic Acid3550
C-H StretchAromatic3100 - 3000
C≡N StretchNitrile2230
C=O StretchCarboxylic Acid1720
C-C StretchAromatic1600 - 1450
O-H BendCarboxylic Acid1420
Table 3: Representative Electronic Properties
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment3.5 D

Visualization of Theoretical Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and relationships in theoretical studies.

Theoretical_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis and Results mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (TD-DFT) geom_opt->electronic_prop thermo Thermodynamic Properties freq_calc->thermo spectra IR/Raman/UV-Vis Spectra freq_calc->spectra electronic_prop->spectra reactivity Reactivity Descriptors (HOMO, LUMO, MEP) electronic_prop->reactivity Electronic_Properties cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity Descriptors HOMO HOMO Energy Ionization_Potential Ionization Potential HOMO->Ionization_Potential approximates Electronegativity Electronegativity HOMO->Electronegativity LUMO LUMO Energy Electron_Affinity Electron Affinity LUMO->Electron_Affinity approximates LUMO->Electronegativity Gap HOMO-LUMO Gap Chemical_Hardness Chemical Hardness Gap->Chemical_Hardness

An In-depth Technical Guide to the Safety and Handling of 2-(2-Cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Due to the absence of specific data for 2-(2-Cyanophenyl)benzoic acid, the hazard classification is inferred from related biphenyl carboxylic acids. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.

Table 1: GHS Classification of Structurally Similar Biphenyl Carboxylic Acids

Hazard ClassHazard CategoryCompoundSource
Acute Toxicity, OralCategory 43-Biphenylcarboxylic acid, 4'-Trifluoromethyl-2-biphenyl carboxylic acid
Skin Corrosion/IrritationCategory 23-Biphenylcarboxylic acid, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, 4-Biphenyl Carboxylic Acid
Serious Eye Damage/IrritationCategory 2A / 23-Biphenylcarboxylic acid, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, 4-Biphenyl Carboxylic Acid
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)4'-Trifluoromethyl-2-biphenyl carboxylic acid, 4-Biphenyl Carboxylic Acid

Summary of Potential Hazards:

  • Harmful if swallowed: Based on analogues, it may cause gastrointestinal distress.

  • Causes skin irritation: Direct contact may lead to redness and inflammation.

  • Causes serious eye irritation: Contact with eyes can cause significant irritation.

  • May cause respiratory irritation: Inhalation of dust may irritate the respiratory tract, causing coughing and discomfort.

The nitrile group is generally considered metabolically stable and non-toxic. However, as with any chemical, appropriate precautions should be taken.

Physical and Chemical Properties

Specific physical property data for this compound is limited. The following table includes data for a related compound.

Table 2: Physical and Chemical Properties of a Structurally Similar Compound

PropertyValueCompoundSource
Molecular FormulaC₁₃H₁₀O₂4-Biphenyl Carboxylic Acid
Molecular Weight198.22 g/mol 4-Biphenyl Carboxylic Acid
Melting Point220-225 °CBiphenyl Carboxylic Acid
FormSolid / PowderN/AN/A

Experimental Protocols: Safe Handling and Storage

The following protocols are generalized for handling potentially hazardous chemical powders in a laboratory setting and should be adapted to specific experimental conditions.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of the material to determine the appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Start: Prepare to Handle Chemical lab_coat Wear a clean, buttoned flame-resistant lab coat. start->lab_coat eye_protection Wear ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. lab_coat->eye_protection gloves Wear compatible chemical-resistant gloves (e.g., Nitrile). Inspect for tears before use. eye_protection->gloves respirator Is there a risk of inhaling dust? (e.g., weighing, transferring powder) gloves->respirator use_respirator Use a NIOSH-approved respirator with an appropriate particulate filter. respirator->use_respirator Yes proceed Proceed with Handling respirator->proceed No use_respirator->proceed

Figure 1: Personal Protective Equipment (PPE) selection workflow.
Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to minimize inhalation risk.

    • Keep the container tightly closed when not in use.

  • Dispensing:

    • Handle as a solid powder. Avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.

    • If weighing, do so within a fume hood or a ventilated balance enclosure.

  • General Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Avoid contact with strong oxidizing agents.

Storage Protocol
  • Store in original, tightly sealed containers.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The procedure for responding to a spill should be determined by the size and location of the spill.

Spill_Response cluster_spill Chemical Spill Response Workflow spill Spill Occurs alert Alert personnel in the area and evacuate if necessary. spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat, respirator). alert->ppe contain Contain the spill with an inert absorbent (e.g., sand, vermiculite). ppe->contain cleanup Carefully sweep or scoop up the material. Avoid creating dust. contain->cleanup collect Place spilled material into a labeled, sealable container for hazardous waste. cleanup->collect decontaminate Decontaminate the spill area with a suitable solvent and then soap and water. collect->decontaminate dispose Dispose of waste and contaminated PPE in accordance with institutional and local regulations. decontaminate->dispose

Figure 2: General workflow for responding to a solid chemical spill.

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste should be placed in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or in general waste.

Logical Relationships in Chemical Safety

A systematic approach to chemical safety involves a clear logical progression from hazard identification to risk mitigation.

Risk_Assessment cluster_risk Risk Assessment & Mitigation Logic identify 1. Identify Hazards (Review SDS of compound and analogues) assess 2. Assess Risks (Evaluate exposure potential during specific procedures) identify->assess informs control 3. Implement Controls (Engineering, Administrative, PPE) assess->control dictates review 4. Review & Refine (Monitor effectiveness of controls and update procedures as needed) control->review requires review->identify feedback loop

An In-depth Technical Guide to the Solubility of 2-(2-Cyanophenyl)benzoic Acid and Related Aromatic Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-(2-Cyanophenyl)benzoic Acid

This compound is a biphenyl derivative containing both a carboxylic acid and a nitrile functional group. Its chemical structure suggests it would be a crystalline solid at room temperature. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and potential applications in medicinal chemistry and materials science.

Physical Properties of this compound:

PropertyValueReference
CAS Number 57743-13-2[1][2][3][4]
Molecular Formula C14H9NO2[1][3][4][5]
Molecular Weight 223.23 g/mol [1][4][6]
Melting Point 170-172 °C[4][6]
Boiling Point (Predicted) 427.6±28.0 °C[4][6]
Appearance Off-white to light yellow solid[4]

Solubility Data of Benzoic Acid in Organic Solvents

Due to the absence of specific data for this compound, the following table summarizes the molar solubility of benzoic acid in a range of organic solvents. This data provides a baseline for estimating the potential solubility behavior of structurally similar aromatic carboxylic acids.

SolventMolar Solubility (M)Temperature (°C)
Acetone69.1 g/100 g20
Benzene10 g/100 mlNot Specified
Carbon Tetrachloride4.0 g/100 mlNot Specified
Diethyl EtherSolubleNot Specified
EthanolHighNot Specified
Ethyl Acetate1.990Not Specified
Heptane0.081Not Specified
Hexane0.075Not Specified
Methanol2.867Not Specified
Toluene0.664Not Specified
Water0.027Not Specified

Experimental Protocols for Solubility Determination

Several well-established methods are used to determine the solubility of solid compounds in organic solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for solubility determination.

Methodology:

  • Saturation: An excess amount of the solid solute (e.g., benzoic acid) is added to a known volume or mass of the solvent in a sealed container, such as a jacketed glass vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The agitation is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

  • Sampling: A known volume of the clear, supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-weighed syringe equipped with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Quantification: The container with the dried solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then calculated and expressed in various units, such as grams per 100 mL of solvent, molarity (mol/L), or mole fraction.

Laser Dynamic Method (Synthetic Method)

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

Methodology:

  • Sample Preparation: A known mass of the solute and solvent are placed in a sealed sample cell.

  • Heating and Observation: The cell is slowly heated while the solution is stirred. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

  • Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

  • Data Collection: By repeating this process with different solute-solvent compositions, a solubility curve as a function of temperature can be constructed.

Titrimetric Method

For acidic or basic compounds, titration can be an effective method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by equilibrating an excess of the solute in the solvent at a constant temperature, as described in the gravimetric method.

  • Sampling: A known volume of the clear, saturated solution is withdrawn.

  • Titration: The sample is titrated with a standardized solution of a base (for an acidic solute like benzoic acid) or an acid (for a basic solute). An appropriate indicator is used to determine the endpoint of the titration.

  • Calculation: The concentration of the solute in the saturated solution is calculated from the volume and concentration of the titrant used.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to known volume of solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow undissolved solid to settle C->D E Withdraw known volume of supernatant with filter D->E F Evaporate solvent from sample E->F G Weigh dried solid residue F->G H Calculate solubility (e.g., g/100mL, Molarity) G->H

Caption: General workflow for solubility determination by the gravimetric method.

This guide provides a foundational understanding of the solubility of aromatic carboxylic acids, using benzoic acid as a case study in the absence of specific data for this compound. The experimental protocols outlined are robust and can be adapted for determining the solubility of the target compound, which is a critical step in its development for any potential application.

References

Technical Guide: Physicochemical Properties of 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and methodologies for determining the melting and boiling points of 2-(2-Cyanophenyl)benzoic acid. Given the limited availability of experimental data for this specific compound, this guide also outlines standard protocols for the experimental determination of these crucial physicochemical properties.

Physicochemical Data for this compound and Related Compounds

An extensive literature search did not yield experimentally determined melting and boiling points for this compound (CAS RN: 57743-13-2). Chemical databases currently list these values as not available.

For the purpose of comparison and to prevent confusion with structurally similar molecules, the following table summarizes the available data for a related compound, 2-(2-Cyanophenylthio)benzoic acid, which contains a thioether linkage.

Table 1: Physicochemical Data for 2-(2-Cyanophenylthio)benzoic Acid (CAS RN: 163725-12-0)

PropertyValueNotes
Melting Point210-215 °CLiterature value.
Boiling Point423.7 ± 30.0 °CPredicted value.
Molecular FormulaC₁₄H₉NO₂S
Molecular Weight255.29 g/mol

It is critical to note that 2-(2-Cyanophenylthio)benzoic acid is a distinct chemical entity from this compound, and their physical properties are not interchangeable.

Experimental Protocols for Melting and Boiling Point Determination

The following are detailed, standard laboratory protocols for the determination of melting and boiling points of organic compounds.

Melting Point Determination: Capillary Method

The capillary method is a widely used and official technique for determining the melting point of a solid substance.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0 °C), whereas impurities can lead to a depressed and broader melting point range.[1]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the sample with a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Modern devices often have a built-in thermometer and a magnifying lens for observation.[2]

  • Heating:

    • For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.[1]

    • For a more accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, especially with small sample volumes.[3]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] In this method, a small amount of liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid is drawn into the capillary is recorded as the boiling point.

Procedure:

  • Apparatus Setup:

    • Add a small amount (0.5-1 mL) of the liquid sample to a small test tube (e.g., a fusion tube).

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating.[1]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation and Recording:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this point; this is the boiling point of the liquid.

    • It is important to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a new or uncharacterized chemical compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Purity Assessment cluster_2 Physical Property Determination cluster_3 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Analysis (e.g., HPLC, NMR) Purification->Purity MP Melting Point Determination Purity->MP BP Boiling Point Determination Purity->BP Solubility Solubility Studies Purity->Solubility Analysis Data Analysis and Comparison to Predicted Values MP->Analysis BP->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenanthridines from 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. The described multi-step synthesis commences with the readily available starting material, 2-(2-Cyanophenyl)benzoic acid, and proceeds through the key intermediate, phenanthridinone.

Phenanthridine and its derivatives are known to exhibit a range of biological activities, including anticancer, antiviral, and antiparasitic properties. Their planar structure allows for intercalation into DNA, a mechanism that underpins much of their therapeutic potential. This synthetic route offers a reliable method for accessing the core phenanthridine scaffold, which can be further functionalized to explore structure-activity relationships in drug discovery programs.

Overall Synthetic Pathway

The synthesis of phenanthridine from this compound is a three-step process involving amidation, intramolecular cyclization to form phenanthridinone, and subsequent reduction to yield the final phenanthridine product.

Synthesis_Pathway A This compound B 2-(2-Cyanophenyl)benzamide A->B Amidation (SOCl₂, NH₄OH) C Phenanthridinone B->C Intramolecular Cyclization (Acid Hydrolysis & Heat) D Phenanthridine C->D Reduction (LiAlH₄)

Caption: Overall synthetic route from this compound to phenanthridine.

Data Presentation

The following table summarizes the key transformations and expected yields for each step in the synthesis of phenanthridine.

StepReactionReagents and ConditionsProductYield (%)
1Amidation1. Thionyl chloride (SOCl₂), reflux. 2. Aqueous ammonia (NH₄OH).2-(2-Cyanophenyl)benzamide~85-95%
2Intramolecular CyclizationConcentrated sulfuric acid (H₂SO₄), heat.Phenanthridinone~70-80%
3ReductionLithium aluminum hydride (LiAlH₄), dry THF, reflux.Phenanthridine~80-90%

Spectroscopic Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
Phenanthridinone C₁₃H₉NO195.22IR (KBr, cm⁻¹): ~3100-2900 (N-H stretch), ~1660 (C=O stretch). ¹H NMR (CDCl₃, δ): ~8.5 (d), ~8.3 (d), ~7.8-7.3 (m). Mass Spectrum (EI, m/z): 195 (M⁺), 167, 139.[1][2]
Phenanthridine C₁₃H₉N179.22IR (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1610, 1580, 1450 (aromatic C=C stretch). ¹H NMR (CDCl₃, δ): ~9.2 (s), ~8.6 (d), ~8.2 (d), ~7.9-7.5 (m). UV-Vis (EtOH, nm): ~250, ~330, ~345. Mass Spectrum (EI, m/z): 179 (M⁺), 178, 152.[3][4][5]

Experimental Protocols

Step 1: Synthesis of 2-(2-Cyanophenyl)benzamide

This procedure describes the conversion of the carboxylic acid functionality of the starting material into a primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₄OH, 28-30%)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acid chloride in dichloromethane.

  • In a separate beaker, cool an excess of aqueous ammonia in an ice bath.

  • Slowly add the dichloromethane solution of the acid chloride to the cold aqueous ammonia with vigorous stirring.

  • Continue stirring for 30 minutes.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Cyanophenyl)benzamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Phenanthridinone

This step involves the acid-catalyzed intramolecular cyclization of 2-(2-Cyanophenyl)benzamide to form the tricyclic lactam, phenanthridinone. The reaction proceeds via hydrolysis of the cyano group to a primary amide, followed by intramolecular condensation.

Materials:

  • 2-(2-Cyanophenyl)benzamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

  • Standard laboratory glassware

Procedure:

  • Carefully add 2-(2-Cyanophenyl)benzamide (1.0 eq) in small portions to an excess of concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

  • Once the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the acidic solution onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the collected solid to obtain the crude phenanthridinone.

  • Further purification can be achieved by recrystallization from ethanol or acetic acid.

Step 3: Synthesis of Phenanthridine

The final step is the reduction of the amide carbonyl group in phenanthridinone to a methylene group, yielding phenanthridine.

Materials:

  • Phenanthridinone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and reflux apparatus under an inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Dissolve phenanthridinone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate.

  • Filter the resulting mixture through a pad of Celite® to remove the aluminum salts.

  • Wash the filter cake with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude phenanthridine.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from starting material to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction A This compound B Reaction with SOCl₂ A->B C Reaction with NH₄OH B->C D Work-up and Purification C->D E 2-(2-Cyanophenyl)benzamide D->E F 2-(2-Cyanophenyl)benzamide G Acid Hydrolysis & Heat F->G H Work-up and Purification G->H I Phenanthridinone H->I J Phenanthridinone K Reduction with LiAlH₄ J->K L Work-up and Purification K->L M Phenanthridine L->M

Caption: A step-by-step workflow for the synthesis of phenanthridine.

Proposed Reaction Mechanism for Cyclization

The intramolecular cyclization of 2-(2-Cyanophenyl)benzamide is proposed to proceed through the following steps under acidic conditions.

Cyclization_Mechanism cluster_0 Step A: Protonation and Hydrolysis of Nitrile cluster_1 Step B: Intramolecular Cyclization start 2-(2-Cyanophenyl)benzamide step1 Protonated Nitrile start->step1 + H⁺ step2 Attack by Water step1->step2 + H₂O step3 Proton Transfer step2->step3 step4 Tautomerization step3->step4 step5 2-Biphenyl-2,2'-dicarboxamide step4->step5 step6 Protonation of Carbonyl step5->step6 + H⁺ step7 Intramolecular Nucleophilic Attack step6->step7 step8 Proton Transfer step7->step8 step9 Elimination of Ammonia step8->step9 - NH₃ step10 Deprotonation step9->step10 - H⁺ final Phenanthridinone step10->final

Caption: Proposed mechanism for the acid-catalyzed cyclization to phenanthridinone.

Phenanthridines in Signaling Pathways

Phenanthridine derivatives have been shown to interact with various biological targets, often leading to the modulation of cellular signaling pathways. One of the primary mechanisms of action is through the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

Signaling_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Phenanthridine Phenanthridine Derivative (PARP Inhibitor) Phenanthridine->PARP Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition of repair leads to

Caption: Inhibition of the PARP-mediated DNA repair pathway by phenanthridine derivatives.

By inhibiting PARP, phenanthridine-based compounds can prevent cancer cells from repairing their DNA, leading to an accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis). This makes PARP inhibitors a promising class of anticancer agents, particularly in cancers with deficiencies in other DNA repair pathways.

References

Application Notes and Protocols: 2-(2-Cyanophenyl)benzoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(2-Cyanophenyl)benzoic acid, a versatile precursor for the synthesis of heterocyclic compounds, with a focus on the preparation of 6(5H)-phenanthridinone, a valuable scaffold in medicinal chemistry.

Introduction

This compound, also known as 2'-cyanobiphenyl-2-carboxylic acid, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile group. This unique arrangement of functional groups allows for intramolecular reactions to form fused heterocyclic systems. Its application as a precursor is particularly valuable in the construction of nitrogen-containing polycyclic aromatic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents.

Key Application: Synthesis of 6(5H)-Phenanthridinone

A primary application of this compound is its conversion to 6(5H)-phenanthridinone. This transformation involves a one-pot hydrolysis of the nitrile group to an amide, followed by an intramolecular cyclization. This method provides a direct and efficient route to the phenanthridinone core structure.

Reaction Scheme:

G reactant This compound product 6(5H)-Phenanthridinone reactant->product reagents Aqueous Alkaline Solution (e.g., NaOH or KOH) Heat

Caption: Intramolecular cyclization of this compound to 6(5H)-phenanthridinone.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 6(5H)-phenanthridinone from this compound.

PrecursorProductReagents and ConditionsYield (%)Reference
This compound6(5H)-Phenanthridinone1. 50% aqueous potassium hydroxide solution2. Ethylene glycol3. Heat at 130-140 °C, 4 hours95[1]

Experimental Protocols

Protocol 1: Synthesis of 6(5H)-Phenanthridinone

This protocol is based on the method described by Heywang et al. in German Patent DE3732242A1.

Materials:

  • This compound (2'-cyanobiphenyl-2-carboxylic acid)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Ethylene glycol

  • Water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 22.3 g (0.1 mol) of this compound in 100 ml of ethylene glycol.

  • Addition of Base: To the stirred solution, add 45 g of a 50% aqueous potassium hydroxide solution.

  • Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4 hours. During this time, the hydrolysis of the nitrile to the amide and subsequent intramolecular cyclization occurs. Ammonia is evolved during the reaction.

  • Work-up:

    • After 4 hours, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 500 ml of water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with water to remove any remaining salts.

    • Dry the product. The reported yield of 6(5H)-phenanthridinone is 18.5 g, which corresponds to a 95% yield.

Workflow Diagram:

G start Start dissolve Dissolve this compound in Ethylene Glycol start->dissolve add_base Add 50% aq. KOH dissolve->add_base heat Heat to 130-140 °C for 4h add_base->heat cool Cool to Room Temperature heat->cool precipitate Pour into Water and Acidify with HCl cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry end End: 6(5H)-Phenanthridinone dry->end

Caption: Experimental workflow for the synthesis of 6(5H)-phenanthridinone.

Signaling Pathway and Logical Relationships

The synthetic transformation of this compound to 6(5H)-phenanthridinone proceeds through a clear logical sequence of chemical reactions. This can be visualized as a simple pathway.

G start This compound hydrolysis Nitrile Hydrolysis (Amide Formation) start->hydrolysis KOH, H2O, Heat cyclization Intramolecular Amide Cyclization hydrolysis->cyclization Spontaneous product 6(5H)-Phenanthridinone cyclization->product

Caption: Logical pathway for the conversion of the precursor to the final product.

Conclusion

This compound serves as an efficient and high-yielding precursor for the synthesis of 6(5H)-phenanthridinone. The described protocol offers a straightforward and scalable method for obtaining this important heterocyclic scaffold, which is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The simplicity of the one-pot reaction and the high yield make this an attractive synthetic route.

References

Application Notes and Protocols for the Cyclization of 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 2-(2-cyanophenyl)benzoic acid and its derivatives is a pivotal reaction in synthetic organic chemistry, providing a direct route to the phenanthridinone scaffold. This tricyclic heterocyclic system is the core structure of numerous biologically active natural products and synthetic molecules. Phenanthridinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, most notably as potent inhibitors of poly(ADP-ribose) polymerase (PARP) and as DNA intercalating agents. This makes them promising candidates for the development of novel therapeutics, particularly in oncology.

These application notes provide an overview of the cyclization reaction of this compound to yield phenanthridinone, including proposed reaction mechanisms and detailed experimental protocols adapted from related literature. Furthermore, the application of phenanthridinone-based compounds in drug development is highlighted, with a focus on their role as PARP inhibitors.

Reaction Overview

The cyclization of this compound to 6(5H)-phenanthridinone typically proceeds through the formation of an amide intermediate followed by an intramolecular ring closure. This transformation can be achieved under various conditions, including acid- or base-catalysis, or through transition-metal-catalyzed C-H activation/amination reactions. The cyano group is a versatile precursor to the necessary amide functionality, often undergoing in situ hydrolysis under the reaction conditions.

A plausible and efficient method involves a palladium-catalyzed intramolecular C-H amination/carbonylation process. While a direct protocol for this compound is not extensively reported, analogous reactions with similar biaryl precursors provide a strong basis for a reliable synthetic route.

Proposed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of phenanthridinones from related starting materials and are proposed as effective methods for the cyclization of this compound.

Protocol 1: Acid-Catalyzed Cyclization

This protocol is based on the principle of acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular acylation.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphoric acid

  • Anhydrous toluene or xylene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add polyphosphoric acid (10 eq by weight).

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 6(5H)-phenanthridinone.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is adapted from palladium-catalyzed methods for the synthesis of phenanthridinones from biaryl precursors.[1]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL/mmol) via syringe.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6(5H)-phenanthridinone.

Quantitative Data

The following table summarizes representative yields for phenanthridinone synthesis from analogous precursors and inhibitory concentrations for a well-known phenanthridinone-based PARP inhibitor, PJ34.

Reaction/AssayStarting Material AnalogueCatalyst/ConditionsYield (%)Reference
Palladium-Catalyzed CarbonylationBiphenyl-2-aminePd(OAc)₂/Cu(TFA)₂, CO70-95[2]
Palladium-Catalyzed Intramolecular C-H Arylation2-Bromo-N-phenylbenzamidePd(OAc)₂, KOAc, DMA80-95
PARP Inhibition Inhibitor IC₅₀ (nM)
PARP-1 Enzymatic AssayPJ34 (a phenanthridinone derivative)20-40[3][4]
PARP-2 Enzymatic AssayPJ34 (a phenanthridinone derivative)15-30[4]

Applications in Drug Development: PARP Inhibition

Phenanthridinones are a well-established class of PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with defective homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Signaling Pathway: PARP Inhibition and DNA Repair

The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism of action of phenanthridinone-based PARP inhibitors.

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair DNA_SSB_Inhib DNA Single-Strand Break (SSB) PARP_Inhib PARP DNA_SSB_Inhib->PARP_Inhib No_PAR No PAR Synthesis PARP_Inhib->No_PAR Phenanthridinone Phenanthridinone (PARP Inhibitor) Phenanthridinone->PARP_Inhib inhibits No_Repair_Proteins No Recruitment of Repair Proteins No_PAR->No_Repair_Proteins Replication_Fork_Collapse Replication Fork Collapse & Cell Death No_Repair_Proteins->Replication_Fork_Collapse Experimental_Workflow Start Start: this compound & Reagents Reaction Cyclization Reaction (Acid-catalyzed or Pd-catalyzed) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Upon completion Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure 6(5H)-Phenanthridinone Purification->Product DNA_Intercalation Phenanthridinone Phenanthridinone Derivative Intercalation Intercalation into DNA Double Helix Phenanthridinone->Intercalation DNA 5' 3' Base Pairs 3' 5' DNA->Intercalation Disruption Disruption of DNA Replication & Transcription Intercalation->Disruption Cell_Death Apoptosis / Cell Death Disruption->Cell_Death

References

Application Notes and Protocols for 2-(2-Cyanophenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-cyanophenyl)benzoic acid as a key structural motif in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are provided to facilitate further research and drug discovery efforts.

Introduction

This compound is a biaryl scaffold that has garnered significant interest in medicinal chemistry. The spatial arrangement of the carboxylic acid and cyano groups provides a key pharmacophore for interaction with the nicotinamide binding pocket of PARP enzymes. PARP inhibitors are at the forefront of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then leads to the formation of lethal double-strand breaks in cancer cells with compromised homologous recombination repair, a concept known as synthetic lethality.[1][2][3]

Featured Application: PARP Inhibition

Derivatives of this compound have been designed and synthesized as potent inhibitors of PARP1 and PARP2. The core structure mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the enzyme's catalytic activity.[4] Structure-activity relationship (SAR) studies have shown that modifications to this scaffold can significantly impact potency and selectivity.

Quantitative Data for a Representative PARP Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative PARP inhibitor derived from the this compound scaffold, as described in patent literature.

Compound IDTargetAssay TypeIC50 (nM)
Example 1 PARP-1Enzymatic Assay50

Data is illustrative and based on representative compounds from the patent literature to demonstrate the potential of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of the this compound scaffold using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromobenzonitrile

  • (2-Carboxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2-carboxyphenyl)boronic acid (1.2 equivalents), 2-bromobenzonitrile (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous toluene. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzonitrile. Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and then acidify to pH 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) to yield the pure this compound.

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC50 value of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • Fluorometric detection reagent (e.g., a reagent that detects the remaining NAD+)

  • 3-Aminobenzamide (3-AB) as a positive control inhibitor

  • Black 96-well assay plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of PARP1 enzyme and activated DNA in PARP assay buffer. Prepare serial dilutions of the test compound and the positive control (3-AB) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: To the wells of a black 96-well plate, add the following in order:

    • PARP Assay Buffer

    • Test compound or positive control at various concentrations

    • PARP1 enzyme/activated DNA mixture

  • Initiation of Reaction: Add β-NAD+ solution to all wells to start the reaction. Include wells with no enzyme as a background control and wells with enzyme but no inhibitor as a positive activity control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and develop the signal by adding the fluorometric detection reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive activity control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Visualizations

Logical Workflow for Synthesis and Evaluation

Workflow for Synthesis and Evaluation of PARP Inhibitors cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Bromobenzonitrile, (2-Carboxyphenyl)boronic acid) suzuki Suzuki-Miyaura Coupling start->suzuki workup Work-up & Purification suzuki->workup product 2-(2-Cyanophenyl)benzoic Acid Derivative workup->product parp_assay In Vitro PARP1 Inhibition Assay product->parp_assay Test Compound ic50 IC50 Determination parp_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar Mechanism of Action of PARP Inhibitors cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber parp_inhibition PARP Inhibition replication DNA Replication ber->replication Unrepaired SSB parpi PARP Inhibitor (e.g., 2-(2-Cyanophenyl)benzoic Acid Derivative) parpi->parp_inhibition parp_inhibition->ber Blocks dsb Double-Strand Break (DSB) replication->dsb Fork Collapse hr_proficient Normal Cell (HR Proficient) Repair & Survival dsb->hr_proficient hr_deficient Cancer Cell (HR Deficient) Apoptosis dsb->hr_deficient

References

Application Note: 1H and 13C NMR Characterization of 2-(2-Cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 2-(2-Cyanophenyl)benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectral data for this specific compound, this note presents high-quality predicted ¹H and ¹³C NMR data to facilitate its identification and structural elucidation. Standardized protocols for sample preparation and spectral acquisition are also detailed to ensure reproducibility.

Introduction

This compound is a biphenyl derivative containing both a carboxylic acid and a nitrile functional group. Its structural complexity and potential as a building block in the synthesis of novel pharmaceutical compounds necessitate unambiguous characterization. NMR spectroscopy is a powerful analytical technique for the precise determination of molecular structure in solution. This application note serves as a practical guide for researchers, providing the expected NMR spectral features of this compound and detailed experimental protocols for its analysis.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Note: The following data is predicted and should be used as a reference for comparison with experimental results.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, corresponding to the eight protons on the two phenyl rings, and a characteristic downfield signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzTentative Assignment
~11.0 - 13.0br s1H-COOH
~8.0 - 8.2m1H-Ar-H
~7.8 - 7.9m1H-Ar-H
~7.6 - 7.7m2H-Ar-H
~7.4 - 7.6m4H-Ar-H

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum will exhibit signals for the fourteen carbon atoms of this compound, including the distinct chemical shifts for the carbonyl, cyano, and aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmTentative Assignment
~169.0COOH
~142.0Ar-C
~140.0Ar-C
~134.0Ar-CH
~133.0Ar-CH
~131.0Ar-CH
~130.0Ar-CH
~129.0Ar-CH
~128.0Ar-CH
~127.0Ar-CH
~125.0Ar-CH
~118.0CN
~112.0Ar-C

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve spectral quality.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

Logical Relationships in NMR-Based Structural Elucidation

cluster_data NMR Spectral Data cluster_interpretation Structural Information Chemical_Shift Chemical Shift (δ) Electronic_Environment Electronic Environment of Nuclei Chemical_Shift->Electronic_Environment Integration Integration Proton_Count Number of Protons Integration->Proton_Count Multiplicity Multiplicity (Splitting) Neighboring_Nuclei Adjacent Non-equivalent Nuclei Multiplicity->Neighboring_Nuclei Coupling_Constants Coupling Constants (J) Connectivity Connectivity Information Coupling_Constants->Connectivity

Caption: Logical relationships in NMR-based structural elucidation.

Experimental Workflow for NMR Analysis

Start Start Sample_Prep Sample Preparation (Weighing, Dissolution) Start->Sample_Prep Data_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Verification Spectral_Analysis->Structure_Elucidation End End Structure_Elucidation->End

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. The tabulated predicted spectral data offers a valuable reference for scientists working with this compound. The detailed experimental protocols for sample preparation and data acquisition are designed to ensure the collection of high-quality, reproducible NMR data, which is fundamental for accurate structural analysis and quality control in research and drug development.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(2-Cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenyl)benzoic acid is a molecule of interest in medicinal chemistry and drug development, belonging to the class of biphenyl carboxylic acids. Accurate and sensitive quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1] The methodologies outlined below are designed to serve as a robust starting point for researchers developing and validating their own quantitative assays.

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry is expected to follow patterns characteristic of benzoic acid derivatives.[2][3] Key fragmentation events are likely to involve the carboxylic acid and cyano moieties, as well as the biphenyl core. In electron impact mass spectrometry of similar 2-(2'-R-phenyl)benzoic acids, a prominent fragment ion at m/z 197 has been observed, resulting from an ipso substitution where the R group is expelled.[4] For this compound, the molecular ion ([M+H]⁺) is expected at m/z 224.06. Common losses would include water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.

G cluster_0 Predicted ESI+ Fragmentation Parent This compound [M+H]⁺ m/z 224.06 Frag1 [M+H-H₂O]⁺ m/z 206.05 Parent->Frag1 - H₂O Frag2 [M+H-HCOOH]⁺ m/z 178.07 Parent->Frag2 - HCOOH Frag3 Fragment Ion m/z 197 Parent->Frag3 - HCN, -CO Frag4 [C₆H₅CN]⁺ m/z 103.04 Frag2->Frag4 - C₇H₄O

Predicted Fragmentation Pathway of this compound.

Experimental Protocols

This section details the recommended methodologies for sample preparation and LC-MS/MS analysis of this compound from a biological matrix such as plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for extracting hydrophobic analytes like this compound from complex biological matrices.[5]

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.

  • Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) solution (e.g., an isotope-labeled version of the analyte or a structurally similar compound) to each plasma sample.

  • Acidification: Acidify the plasma sample by adding a small volume of a weak acid (e.g., 20 µL of 1% formic acid in water) to ensure the analyte is in a neutral form for efficient extraction.

  • Extraction Solvent Addition: Add 800 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to achieve complete separation of the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following are recommended starting conditions for the chromatographic separation. Optimization may be required based on the specific LC system and analyte characteristics.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Tandem Mass Spectrometry (MS/MS) Parameters

For sensitive and selective quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[6]

ParameterRecommended Condition
MS System Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
MRM Transitions To be determined by direct infusion of the analyte

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting validation data for a quantitative assay.

Parameter Result for this compound Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (%RE) ± 8%± 15%
Recovery (%) 85-95%Consistent and reproducible
Matrix Effect (%) 90-110%Within acceptable range

Experimental Workflow and Potential Metabolic Pathways

The following diagrams illustrate the general experimental workflow for LC-MS/MS analysis and potential metabolic pathways for compounds with a 2-phenylbenzoic acid scaffold.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Plasma Sample Preparation Sample Preparation (LLE) Sample->Preparation LC LC Separation Preparation->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

General workflow for LC-MS/MS analysis.

Compounds containing a 2-phenylbenzoic acid scaffold may undergo various metabolic transformations in vivo.[7][8] Common metabolic pathways for aromatic compounds include hydroxylation, glucuronidation, and sulfation.[9]

G cluster_pathways Potential Metabolic Pathways Parent This compound Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Phase I (CYP450) Hydrolysis Carboxylic Acid Metabolite (from Cyano Group) Parent->Hydrolysis Hydrolytic Enzymes Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Phase II (UGTs) Sulfation Sulfate Conjugate Hydroxylation->Sulfation Phase II (SULTs)

Potential metabolic pathways for this compound.

References

Application Notes: 2-(2-Cyanophenyl)benzoic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a prospective overview of the potential applications of 2-(2-Cyanophenyl)benzoic acid in materials science. Due to a lack of specific experimental data for this molecule in the current literature, the following sections are based on the known properties of its constituent chemical motifs—a biaryl carboxylic acid and a cyanophenyl group—and analogous compounds. The protocols and data presented are hypothetical and intended to serve as a starting point for further research and development.

Potential as a Linker for Luminescent Metal-Organic Frameworks (MOFs)

The rigid, angular structure of this compound, combined with the presence of a nitrile group, makes it a promising candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The biaryl backbone can lead to robust frameworks with permanent porosity, while the cyano-functionalized pores could offer selective gas adsorption properties or serve as sites for post-synthetic modification. Furthermore, the cyanobiphenyl moiety is a known fluorophore, suggesting that MOFs constructed from this linker may exhibit interesting luminescent properties.

Hypothetical Performance Data of a MOF synthesized with this compound:
PropertyPredicted Value/CharacteristicRationale
Porosity Moderate to HighThe rigid and non-linear geometry of the linker is expected to prevent dense packing, leading to porous structures.
Thermal Stability > 350 °CBased on the thermal stability of MOFs derived from similar aromatic carboxylic acids.[1]
Luminescence Emission in the blue-violet regionThe cyanobiphenyl group is a known fluorophore. The coordination to a metal center may influence the emission wavelength.[2][3]
Gas Adsorption Selective for CO2 over N2The polar nitrile groups within the pores could enhance the affinity for quadrupolar molecules like carbon dioxide.[4]
Experimental Protocol: Hypothetical Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from general procedures for the solvothermal synthesis of MOFs using aromatic dicarboxylic acid linkers.[5][6]

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for washing)

  • Chloroform (for washing)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless crystals should be observable at the bottom of the vial.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • Immerse the crystals in methanol (10 mL) for 24 hours, replacing the methanol every 8 hours.

  • Immerse the crystals in chloroform (10 mL) for 24 hours, replacing the chloroform every 8 hours.

  • Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF.

Characterization:

  • Structure and Crystallinity: Powder X-ray Diffraction (PXRD)

  • Porosity: N2 adsorption-desorption isotherms at 77 K (BET analysis)

  • Thermal Stability: Thermogravimetric Analysis (TGA)

  • Luminescent Properties: Photoluminescence Spectroscopy

Prospective Monomer for High-Performance Polyimides

The aromatic structure of this compound suggests its potential use as a monomer, or a derivative thereof, in the synthesis of high-performance polyimides. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties.[7][8] The incorporation of a nitrile group into the polymer backbone can enhance solubility, dielectric properties, and potentially introduce gas separation capabilities. To be used in polyimide synthesis, this compound would first need to be converted to a diamine or a dianhydride derivative.

Hypothetical Properties of a Polyimide Derived from a Diamine of this compound:
PropertyPredicted Value/CharacteristicRationale
Glass Transition Temperature (Tg) 200-280 °CAromatic polyimides containing nitrile groups are known to have high glass transition temperatures.[9]
Thermal Decomposition Temperature (Td) > 450 °C (in N2)The aromatic nature of the polymer backbone contributes to high thermal stability.[9]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)The presence of flexible ether linkages (if used in synthesis) and polar nitrile groups can improve solubility over rigid-rod polyimides.[9]
Dielectric Constant 2.5 - 3.5The introduction of nitrile groups can influence the dielectric properties of the resulting polyimide.
Film Forming Ability GoodSoluble polyimides can typically be cast into flexible and tough films.[9]
Experimental Protocol: Hypothetical Two-Step Synthesis of a Polyimide

This protocol outlines a general procedure for the synthesis of a polyimide from a hypothetical diamine derivative of this compound and a commercial dianhydride.[10][11]

Materials:

  • Hypothetical diamine derived from this compound

  • 4,4'-Oxydiphthalic anhydride (ODPA) (dianhydride)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Acetic anhydride (dehydrating agent)

  • Pyridine (catalyst)

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve 10 mmol of the diamine in 20 mL of NMP.

  • Once the diamine is fully dissolved, slowly add 10 mmol of ODPA in one portion.

  • Rinse the weighing paper with an additional 5 mL of NMP and add it to the reaction flask.

  • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add 20 mmol of acetic anhydride and 10 mmol of pyridine.

  • Continue stirring at room temperature for 12 hours.

  • Precipitate the polyimide by pouring the reaction mixture into 200 mL of vigorously stirred methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Characterization:

  • Chemical Structure: FTIR and NMR Spectroscopy

  • Thermal Properties: TGA and Differential Scanning Calorimetry (DSC)

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Mechanical Properties: Tensile testing of cast films

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Linker This compound Dissolution Dissolve & Sonicate Linker->Dissolution Metal Zinc Nitrate Metal->Dissolution Solvent DMF Solvent->Dissolution Heating Heat to 120°C for 48h Dissolution->Heating Cooling Cool to RT Heating->Cooling Washing Wash with DMF, MeOH, CHCl3 Cooling->Washing Drying Vacuum Dry at 150°C Washing->Drying Product Porous MOF Crystals Drying->Product

Caption: Workflow for the hypothetical solvothermal synthesis of a MOF.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization & Isolation Diamine Diamine Derivative Polycondensation Polycondensation (24h at RT) Diamine->Polycondensation Dianhydride ODPA Dianhydride->Polycondensation Solvent1 NMP Solvent1->Polycondensation PolyamicAcid Poly(amic acid) Solution Polycondensation->PolyamicAcid Imidization Chemical Imidization (Acetic Anhydride, Pyridine) PolyamicAcid->Imidization Precipitation Precipitate in Methanol Imidization->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry at 80°C Filtration->Drying Product Polyimide Powder Drying->Product

Caption: Workflow for the hypothetical two-step synthesis of a polyimide.

References

Application Notes and Protocols: The Role of 2-(2-Cyanophenyl)benzoic Acid in Synthesizing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-cyanophenyl)benzoic acid as a key starting material in the synthesis of valuable heterocyclic compounds. The unique ortho-disposition of the cyano and carboxylic acid functionalities makes it a versatile precursor for constructing fused heterocyclic systems, most notably phthalazinones and quinazolinones. These structural motifs are of significant interest in medicinal chemistry, forming the core of various biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application 1: Synthesis of 4-(2-aminophenyl)phthalazin-1(2H)-one

The reaction of this compound with hydrazine represents a direct and efficient method for the synthesis of phthalazinone derivatives. The intramolecular cyclization is driven by the condensation of hydrazine with the carboxylic acid and subsequent nucleophilic attack of the second nitrogen of hydrazine onto the cyano group. This pathway provides a straightforward route to 4-substituted phthalazinones.

Experimental Protocol: Synthesis of 4-(2-aminophenyl)phthalazin-1(2H)-one

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[2]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 4-(2-aminophenyl)phthalazin-1(2H)-one.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the synthesis of phthalazinones from 2-aroylbenzoic acid precursors, which can be extrapolated for the synthesis using this compound.

Starting MaterialReagentSolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
2-Aroylbenzoic acidHydrazine hydrateEthanol-3RefluxHigh[1]
Phthalic anhydrideHydrazine hydrateAcetic Acid-Not specifiedNot specifiedNot specified[2]

Application 2: A Key Intermediate in the Synthesis of PARP Inhibitors

Phthalazinone derivatives are a cornerstone in the development of PARP inhibitors, a class of targeted cancer therapies.[3] These inhibitors function by blocking the activity of PARP enzymes, which are involved in DNA repair. In cancers with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. The phthalazinone core of these inhibitors mimics the nicotinamide portion of the NAD+ substrate, binding to the active site of the PARP enzyme.

While a direct conversion of this compound to a final PARP inhibitor drug is a multi-step process, the initial synthesis of the phthalazinone core is a critical step. The resulting phthalazinone can then undergo further functionalization to produce the final active pharmaceutical ingredient.

Logical Workflow for PARP Inhibitor Synthesis

PARP_Inhibitor_Synthesis A This compound B 4-(2-aminophenyl)phthalazin-1(2H)-one A->B Hydrazine Hydrate C Functionalization (e.g., Alkylation, Acylation) B->C Further Synthetic Steps D PARP Inhibitor C->D

Caption: Synthetic workflow from this compound to a PARP inhibitor.

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork Replication Fork Collapse (during S-phase) DNA_SSB->Replication_Fork BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death Leads to (in HRR deficient cells) HRR->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibits BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HRR Inhibits

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of heterocyclic compounds, particularly phthalazinones. Its application extends to the development of medicinally important molecules such as PARP inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in drug discovery and development. Further optimization of reaction conditions and exploration of diverse reaction partners will undoubtedly expand the utility of this compound in the synthesis of novel bioactive heterocycles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(2-Cyanophenyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 2-(2-Cyanophenyl)benzoic acid by recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The ideal solvent and specific conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane mixture)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a few drops of different solvents or solvent mixtures to each tube.

    • A good solvent will dissolve the compound when hot but not at room temperature. Observe the solubility at room temperature and upon gentle heating. Common solvent systems for similar aromatic acids include ethanol/water, toluene, and ethyl acetate/hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely with stirring. Add the solvent in small portions to avoid using an excess, which will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of impurities.

    • Remove the flask from the heat and add a small amount of activated carbon (about 1-2% by weight of the crude product).

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Preheat the filtration funnel and the receiving flask to prevent premature crystallization of the product in the funnel.

    • Pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Purity Assessment:

    • Calculate the percent recovery.

Data Presentation

Table 1: Illustrative Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.345.90
Ethanol45.4Very Soluble
Toluene10.6100
Hexane0.364.6

Note: This data is for benzoic acid and serves as an example. The solubility of this compound must be determined experimentally.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
No crystals formToo much solvent used.Boil off some solvent and allow to cool again.
Supersaturated solution.Scratch the inside of the flask with a glass rod; add a seed crystal.
Oiling outSolution is supersaturated; cooling is too rapid.Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Impurities are lowering the melting point.Consider using a different solvent or performing a preliminary purification step.
Low yieldToo much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is hot.
Colored crystalsColored impurities present.Use activated carbon during the recrystallization process.

Troubleshooting Guide & FAQs

Q1: My compound is not dissolving in any of the common recrystallization solvents.

A1: Your compound may have low solubility in common solvents. Try using a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: After cooling, no crystals have formed. What should I do?

A2: This is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[1]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

  • Extended Cooling: Place the flask in an ice bath or even a freezer for a longer period to encourage crystallization.

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can happen if the solution is too concentrated or cools too quickly. To resolve this:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool much more slowly.

  • Change Solvent: The boiling point of your chosen solvent may be too high. Consider using a solvent with a lower boiling point.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[2] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a portion of your yield. Ensure your funnel and receiving flask are adequately heated.

  • Incomplete Crystallization: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.

  • Mother Liquor: You can often recover more product by evaporating some of the solvent from the filtrate (mother liquor) to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q5: My purified crystals are still colored. What can I do?

A5: If your crystals retain a colored tint, it indicates the presence of colored impurities. You can often remove these by using activated carbon. After dissolving your crude product in the hot solvent, add a small amount of activated carbon and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon. You can then remove the carbon and the adsorbed impurities by hot gravity filtration before allowing the solution to cool and crystallize.

Visualization

TroubleshootingRecrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath oiled_out Issue: 'Oiled Out' cool->oiled_out Problem? filter_dry Filter and Dry Crystals ice_bath->filter_dry no_crystals Issue: No Crystals Form ice_bath->no_crystals Problem? pure_product Pure Product filter_dry->pure_product low_yield Issue: Low Yield filter_dry->low_yield Problem? colored_crystals Issue: Colored Crystals pure_product->colored_crystals Problem? induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization Solution reduce_solvent Boil off excess solvent no_crystals->reduce_solvent Solution reheat_dilute Reheat, add more solvent, cool slowly oiled_out->reheat_dilute Solution check_solvent_amount Use minimum solvent next time low_yield->check_solvent_amount Prevention recover_from_filtrate Concentrate mother liquor for 2nd crop low_yield->recover_from_filtrate Recovery use_charcoal Redissolve and treat with activated carbon colored_crystals->use_charcoal Solution induce_crystallization->ice_bath reduce_solvent->cool reheat_dilute->cool use_charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-(2-Cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Cyanophenyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Below is a troubleshooting guide to address common issues.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inefficient Catalytic Cycle The steric hindrance between the ortho-substituents on both coupling partners can impede the catalytic cycle. Ensure the use of a suitable bulky phosphine ligand, such as RuPhos, to promote efficient oxidative addition and reductive elimination.[1]
Poor Quality of Reagents Ensure that the 2-halobenzoic acid (e.g., 2-bromobenzoic acid), 2-cyanophenylboronic acid (or its ester), and the base (e.g., K₃PO₄) are pure and anhydrous. Moisture can deactivate the catalyst and hydrolyze the boronic acid.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. A typical temperature for this coupling is around 100 °C.[1] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.
Inadequate Degassing Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]

A logical workflow for troubleshooting low yields in the Suzuki-Miyaura coupling is presented below.

SUZUKI_TROUBLESHOOTING start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Optimize Catalyst and Ligand (e.g., Pd(OAc)₂, RuPhos) check_reagents->check_catalyst check_conditions Adjust Reaction Temperature and Time (e.g., 100 °C, 12-24h) check_catalyst->check_conditions check_degassing Ensure Thorough Degassing check_conditions->check_degassing analyze_byproducts Analyze Byproducts (e.g., Homo-coupling, Dehalogenation) check_degassing->analyze_byproducts successful_synthesis Successful Synthesis analyze_byproducts->successful_synthesis

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis.

Q2: I am observing significant amounts of homo-coupling byproducts in my reaction mixture. How can I minimize their formation?

A2: Homo-coupling of the boronic acid (forming 2,2'-dicyanobiphenyl) or the aryl halide (forming biphenyl-2,2'-dicarboxylic acid) is a common side reaction.

Minimization Strategies:

Side Product Formation Conditions Prevention/Minimization Strategies
2,2'-Dicyanobiphenyl Excess boronic acid, presence of oxygen, and certain palladium catalysts can promote this side reaction.Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Ensure rigorous degassing of the reaction mixture. The choice of palladium precursor and ligand can also influence the extent of homo-coupling.
Biphenyl-2,2'-dicarboxylic acid This can occur in both Suzuki and Ullmann reactions, particularly at higher temperatures.In Suzuki coupling, using a well-defined catalyst system can minimize this. For Ullmann reactions, using a slight excess of the 2-cyanophenylboronic acid or its precursor can favor the cross-coupling over homo-coupling.

Q3: My product appears to be contaminated with a compound containing an amide or carboxylic acid group instead of the nitrile. What is happening and how can I prevent it?

A3: This indicates the hydrolysis of the nitrile group. The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or work-up.[2][3][4][5]

Hydrolysis of the Nitrile Group:

  • To Amide (2-(2-Carbamoylphenyl)benzoic acid): Partial hydrolysis of the nitrile can occur, especially under milder basic conditions.[4]

  • To Carboxylic Acid (2-(2-Carboxyphenyl)benzoic acid): Complete hydrolysis can happen under more vigorous acidic or basic conditions, particularly at elevated temperatures.[4][6]

Prevention:

  • Reaction Conditions: If using a strong base in the coupling reaction, try to use the minimum necessary amount and keep the reaction temperature as low as possible while still achieving a good conversion rate.

  • Work-up: During the work-up, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When acidifying to precipitate the product, do so at a lower temperature (e.g., in an ice bath) and isolate the product promptly.

The pathway for nitrile hydrolysis is illustrated below.

HYDROLYSIS_PATHWAY nitrile This compound amide 2-(2-Carbamoylphenyl)benzoic acid nitrile->amide Partial Hydrolysis (H₂O, H⁺ or OH⁻) dicarboxylic_acid 2-(2-Carboxyphenyl)benzoic acid amide->dicarboxylic_acid Complete Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis pathway of the nitrile group.

Q4: I am attempting an Ullmann condensation to synthesize this compound and am getting a poor yield with dehalogenation of my starting material. What can I do?

A4: Dehalogenation is a known side reaction in Ullmann-type reactions, which can proceed through radical intermediates.[7] High reaction temperatures, often required for classical Ullmann couplings, can promote this side reaction.[8]

Troubleshooting Dehalogenation in Ullmann Condensation:

Factor Solution
High Reaction Temperature Modern Ullmann protocols often use ligands (e.g., diamines, amino alcohols) that allow the reaction to proceed at lower temperatures, thus minimizing dehalogenation.[8]
Copper Source The type and activation of the copper catalyst are crucial. Using soluble copper(I) salts with appropriate ligands is often more effective than copper powder.
Solvent High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[8] The choice of solvent can influence the reaction rate and side reactions.

Q5: Is decarboxylation of the final product a concern during synthesis or purification?

A5: Decarboxylation of benzoic acids can occur, but it generally requires high temperatures (often above 140 °C) or specific catalytic conditions.[9] Under the typical conditions for Suzuki-Miyaura or modern Ullmann couplings, significant decarboxylation of the product is unlikely. However, if the reaction is run at very high temperatures for extended periods, or if certain radical initiators are present, it could become a minor side reaction.[10]

Experimental Protocols

1. Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of a sterically hindered biaryl.[1]

Materials:

  • 2-Bromobenzoic acid

  • 2-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-cyanophenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

The general workflow for this synthesis is depicted below.

SUZUKI_SYNTHESIS cluster_reactants Reactants 2-Bromobenzoic acid 2-Bromobenzoic acid setup 1. Reaction Setup in Toluene 2-Bromobenzoic acid->setup 2-Cyanophenylboronic acid 2-Cyanophenylboronic acid 2-Cyanophenylboronic acid->setup Pd(OAc)₂ / RuPhos Pd(OAc)₂ / RuPhos Pd(OAc)₂ / RuPhos->setup K₃PO₄ K₃PO₄ K₃PO₄->setup degas 2. Degas with Ar/N₂ setup->degas react 3. Heat to 100 °C, 12-24h degas->react workup 4. Acidify with HCl react->workup extract 5. Extract with Ethyl Acetate workup->extract purify 6. Purify (Recrystallization/Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Cyanophenyl)benzoic Acid Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cyclization of 2-(2-Cyanophenyl)benzoic acid to 6(5H)-phenanthridinone.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization reaction.

Q1: I am observing a low yield of the desired 6(5H)-phenanthridinone. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Hydrolysis of the Nitrile: The reaction proceeds through the hydrolysis of the cyanophenyl group to a carboxamide, followed by intramolecular cyclization. Incomplete hydrolysis is a common reason for low yields.

    • Solution: Ensure optimal basic conditions for the hydrolysis step. The concentration of the base (e.g., NaOH or KOH) is critical. Insufficient base will lead to incomplete reaction, while excessively high concentrations can promote side reactions. It is also important to monitor the reaction progress carefully.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the hydrolysis and the cyclization steps.

    • Solution: A gradual increase in temperature might be necessary to drive the reaction to completion. However, excessively high temperatures can lead to degradation of the starting material or product. Temperature screening studies are advisable to find the optimal balance.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Presence of Moisture: While water is a reactant in the hydrolysis step, excess moisture in the initial setup (e.g., in solvents or on glassware) can sometimes interfere with the reaction, especially if sensitive reagents are used in alternative protocols.

    • Solution: For reactions requiring anhydrous conditions in certain steps (not the hydrolysis itself), ensure all glassware is properly dried and use anhydrous solvents.

Q2: My final product is impure, and I am observing unexpected side products. What are these and how can I minimize their formation?

A2: The formation of side products is a common challenge. Identifying these impurities is the first step towards mitigating them.

  • Formation of 2-Carbamoylbiphenyl-2'-carboxylic acid: This is the intermediate product of the reaction. Its presence in the final product indicates incomplete cyclization.

    • Solution: Increase the reaction temperature or prolong the reaction time to facilitate the intramolecular cyclization (lactam formation).

  • Formation of Biphenyl-2,2'-dicarboxylic acid: This can occur if the nitrile group is fully hydrolyzed to a carboxylic acid before cyclization can take place.

    • Solution: This is often a result of harsh reaction conditions (e.g., excessively high base concentration or temperature). Milder basic conditions or careful control of the reaction time can help to favor the formation of the amide intermediate over the dicarboxylic acid.

  • Starting Material Contamination: Impurities in the starting this compound can lead to the formation of related side products.

    • Solution: Ensure the purity of the starting material before proceeding with the reaction. Recrystallization of the starting material may be necessary.

Q3: I am having trouble purifying the final product, 6(5H)-phenanthridinone. What is the recommended purification method?

A3: Purification of 6(5H)-phenanthridinone typically involves the following steps:

  • Neutralization and Precipitation: After the reaction is complete, the basic reaction mixture is cooled and then carefully neutralized with an acid (e.g., hydrochloric acid). The desired product, being a neutral lactam, will precipitate out of the aqueous solution.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration. It is crucial to wash the solid with cold water to remove any inorganic salts and water-soluble impurities.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent. Common solvents for recrystallization of phenanthridinones include ethanol, acetic acid, or mixtures of solvents like ethanol/water.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used for elution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the cyclization of this compound to 6(5H)-phenanthridinone?

A1: The reaction is a two-step intramolecular process:

  • Hydrolysis of the Nitrile: The cyano group (-CN) is first hydrolyzed to a primary amide (carboxamide, -CONH2) under either acidic or basic conditions.

  • Intramolecular Cyclization (Lactamization): The newly formed amide then undergoes an intramolecular nucleophilic attack on the carboxylic acid group, leading to the formation of the six-membered lactam ring of the phenanthridinone product, with the elimination of a water molecule.

Q2: Can this reaction be performed under acidic conditions?

A2: Yes, the hydrolysis of the nitrile to an amide can be catalyzed by acid.[2] The subsequent intramolecular cyclization can also proceed under acidic conditions. However, base-catalyzed hydrolysis is more commonly employed for this specific transformation. The choice between acidic and basic conditions will depend on the overall stability of the molecule and the potential for side reactions.

Q3: What analytical techniques can be used to monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, intermediate, and product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile peak (around 2220-2260 cm⁻¹) and the appearance of the amide and lactam carbonyl peaks (around 1640-1690 cm⁻¹) can be monitored.

Experimental Protocols

Base-Catalyzed Cyclization of this compound

This protocol describes a general procedure for the base-catalyzed cyclization. Optimization of specific parameters may be required for different scales or equipment.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (see Table 1 for recommended concentrations).

  • Heating and Reflux: Heat the reaction mixture to reflux with stirring. The optimal temperature and reaction time will need to be determined empirically (see Table 2 for a starting point).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated hydrochloric acid to neutralize the solution to approximately pH 7. The product will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Data Presentation

Table 1: Recommended Starting Conditions for Base-Catalyzed Cyclization

ParameterRecommended ValueNotes
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH) can also be used.
Base Concentration 1-2 MHigher concentrations may lead to side products.
Solvent Water---
Starting Material Conc. 0.1 - 0.5 MDependent on solubility.

Table 2: Optimization Parameters for Reaction Conditions

ParameterRange to InvestigateEffect on Reaction
Temperature 80 - 110 °C (Reflux)Higher temperatures increase reaction rate but may also promote side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC to determine completion. Longer times may be needed for complete cyclization.
Base Equivalents 1.1 - 3.0 eq.A slight excess of base is typically required to drive the hydrolysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in aqueous NaOH solution reflux Heat to reflux with stirring start->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete neutralize Neutralize with HCl to precipitate product cool->neutralize filter Filter and wash with cold water neutralize->filter dry Dry the crude product filter->dry recrystallize Recrystallize from ethanol dry->recrystallize end Pure 6(5H)-phenanthridinone recrystallize->end

Caption: Experimental workflow for the base-catalyzed cyclization of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting issue Low Yield or Impure Product incomplete_hydrolysis Incomplete Hydrolysis? issue->incomplete_hydrolysis suboptimal_temp Suboptimal Temperature? issue->suboptimal_temp insufficient_time Insufficient Time? issue->insufficient_time side_product Side Product Formation? issue->side_product optimize_base Optimize Base Concentration (1-2 M) incomplete_hydrolysis->optimize_base Yes optimize_temp Screen Temperature (80-110 °C) suboptimal_temp->optimize_temp Yes optimize_time Increase Reaction Time (Monitor by TLC/HPLC) insufficient_time->optimize_time Yes intermediate Intermediate Present? (2-Carbamoylbiphenyl- 2'-carboxylic acid) side_product->intermediate Yes dicarboxylic_acid Dicarboxylic Acid Present? side_product->dicarboxylic_acid Yes starting_material_purity Impure Starting Material? side_product->starting_material_purity Yes increase_temp_time Increase Temperature/Time intermediate->increase_temp_time milder_conditions Use Milder Base/Lower Temp dicarboxylic_acid->milder_conditions purify_sm Purify Starting Material starting_material_purity->purify_sm

Caption: Troubleshooting logic for optimizing the cyclization of this compound.

References

Technical Support Center: Resolving Impurities in 2-(2-Cyanophenyl)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-(2-Cyanophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from starting materials, side-reactions during synthesis (e.g., Ullmann coupling), or subsequent degradation. The most common impurities are summarized in the table below.

Q2: How can I identify the impurities present in my sample?

A2: A combination of analytical techniques is recommended for unambiguous impurity identification. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for identification. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to provide molecular weight information of the impurities.

Q3: What is the best way to purify my this compound sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing minor impurities if a suitable solvent is found in which the solubility of the product and impurities differ significantly.

  • Column chromatography is a more versatile technique for separating a wider range of impurities, especially those with polarities similar to the product.

Troubleshooting Guides

Impurity Identification and Analysis

Issue: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Starting Material Residue. Unreacted starting materials from the synthesis, such as 2-bromobenzonitrile or 2-halobenzoic acid, may be present.

    • Troubleshooting Suggestion: Compare the retention times of the unknown peaks with those of the starting material standards. If standards are unavailable, consider the expected polarity of the starting materials to predict their elution order.

  • Possible Cause 2: Side-Reaction Byproducts. The Ullmann coupling reaction used for synthesis can lead to homocoupling byproducts.[1][2]

    • Troubleshooting Suggestion: Analyze the sample using LC-MS to determine the molecular weights of the impurity peaks. This can help identify potential homocoupling products like biphenyl-2,2'-dicarboxylic acid or 2,2'-dicyanobiphenyl.

  • Possible Cause 3: Degradation Products. The nitrile group can undergo hydrolysis to form an amide or carboxylic acid, especially under acidic or basic conditions.[3][4] Decarboxylation of the benzoic acid moiety can also occur under harsh thermal conditions.[5][6]

    • Troubleshooting Suggestion: Check the pH and temperature history of your sample. Use NMR spectroscopy to look for characteristic signals of an amide (-CONH2) or a second carboxylic acid group.

Purification Challenges

Issue: Recrystallization of this compound results in low yield or poor purity.

  • Possible Cause 1: Inappropriate Solvent System. The chosen solvent may have either too high or too low solubility for the product at room and elevated temperatures.[7]

    • Troubleshooting Suggestion: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof) to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.[8]

  • Possible Cause 2: Co-precipitation of Impurities. The impurity may have a similar solubility profile to the product in the chosen solvent.

    • Troubleshooting Suggestion: Try a different solvent system. Alternatively, consider a pre-purification step like an acid-base extraction to remove impurities with different acidic/basic properties.

Issue: Column chromatography provides poor separation of impurities from the main product.

  • Possible Cause 1: Incorrect Mobile Phase Polarity. The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very long retention times.

    • Troubleshooting Suggestion: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation (Rf value of the product around 0.3-0.5). A common starting point for polar aromatic acids is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.[9]

  • Possible Cause 2: Strong Interaction with the Stationary Phase. The carboxylic acid group can interact strongly with silica gel, leading to peak tailing.

    • Troubleshooting Suggestion: Add a small percentage (0.1-1%) of a modifying acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[10]

Data Presentation

Table 1: Common Potential Impurities in this compound

Impurity NameChemical StructurePotential OriginTypical Analytical Signature
2-BromobenzonitrileBr-C₆H₄-CNUnreacted starting materialDistinct retention time in HPLC; Characteristic aromatic signals in ¹H NMR.
2-Halobenzoic AcidX-C₆H₄-COOH (X=Cl, Br, I)Unreacted starting materialDistinct retention time in HPLC; Characteristic aromatic signals in ¹H NMR.
2-(2-Carbamoylphenyl)benzoic acidHOOC-C₆H₄-C₆H₄-CONH₂Partial hydrolysis of the nitrile groupHigher polarity than the product (earlier elution in reversed-phase HPLC); Amide proton signals in ¹H NMR.
Biphenyl-2,2'-dicarboxylic acidHOOC-C₆H₄-C₆H₄-COOHHomocoupling of 2-halobenzoic acidHigher polarity; Molecular weight of 242.23 g/mol in MS.
2,2'-DicyanobiphenylNC-C₆H₄-C₆H₄-CNHomocoupling of 2-bromobenzonitrileLower polarity than the product; Molecular weight of 204.22 g/mol in MS.
2-CyanobiphenylC₆H₅-C₆H₄-CNDecarboxylation productLower polarity; Absence of carboxylic acid proton signal in ¹H NMR.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: ¹H NMR for Structural Identification
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the carboxylic acid and allow for the observation of the acidic proton.[11]

  • Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Procedure:

    • Dissolve the sample completely in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Analyze the chemical shifts, integration, and coupling patterns to identify the main compound and any impurities. The aromatic region (7.0-8.5 ppm) will be complex, but impurity signals may be distinguishable. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

Protocol 3: Recrystallization for Purification
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude sample in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Column Chromatography for Purification
  • TLC Analysis: Develop a TLC method to find a solvent system that gives a good separation between the product and impurities (product Rf ~0.3-0.5). A mixture of hexane/ethyl acetate with 0.5% acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Formation_Pathway cluster_starting_materials Starting Materials cluster_synthesis Ullmann Coupling cluster_impurities Potential Impurities SM1 2-Bromobenzonitrile Reaction Synthesis of this compound SM1->Reaction SM2 2-Halobenzoic Acid SM2->Reaction Imp1 Unreacted Starting Materials Reaction->Imp1 Incomplete Reaction Imp2 Homocoupling Products (e.g., Biphenyl-2,2'-dicarboxylic acid) Reaction->Imp2 Side Reaction Imp3 Hydrolysis Product (2-(2-Carbamoylphenyl)benzoic acid) Reaction->Imp3 Degradation (Hydrolysis) Imp4 Decarboxylation Product (2-Cyanobiphenyl) Reaction->Imp4 Degradation (Thermal)

Caption: Potential pathways for impurity formation in this compound synthesis.

Troubleshooting_Workflow Start Impure Sample of this compound Analysis Analytical Characterization (HPLC, NMR, LC-MS) Start->Analysis Identify Identify Impurities? Analysis->Identify Identify->Analysis No, need more data Purification Select Purification Method Identify->Purification Yes Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom PurityCheck Check Purity (HPLC, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck Pure Pure Product PurityCheck->Pure Purity > 99% Repurify Re-evaluate Purification Strategy PurityCheck->Repurify Purity < 99% Repurify->Purification

Caption: A logical workflow for the analysis and purification of this compound.

References

Navigating the Synthesis of 2-(2-Cyanophenyl)benzoic Acid: A Technical Support Center for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 2-(2-Cyanophenyl)benzoic acid, this technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions. This resource aims to streamline process development and address potential hurdles encountered during production scale-up.

The industrial production of this compound, a key intermediate in the synthesis of various pharmaceuticals, often relies on transition-metal-catalyzed cross-coupling reactions. While effective at the bench scale, these reactions can present significant challenges when transitioning to pilot plant and manufacturing scales. This guide focuses on the most probable synthetic routes—Suzuki-Miyaura coupling, Ullmann condensation, and Sandmeyer reaction—and offers practical solutions to common problems.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce a variety of issues that may not be apparent in small-scale lab experiments. The following table outlines common problems, their potential causes, and recommended solutions to facilitate a smoother scale-up process.

Problem EncounteredPotential CausesRecommended Solutions
Low or Inconsistent Yields - Inefficient mixing or mass transfer in larger reactors.- Poor temperature control leading to side reactions.- Catalyst deactivation or poisoning.- Incomplete reaction due to insufficient reaction time.- Optimize stirrer design and agitation speed for the reactor volume.- Implement a robust temperature control system with multiple probes.- Use high-purity, degassed solvents and reagents. Consider using more robust catalysts or increasing catalyst loading.- Monitor reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint.
Impurity Formation - Homocoupling of starting materials: Particularly prevalent in Suzuki-Miyaura and Ullmann reactions.- Protodeboronation (for Suzuki-Miyaura): Loss of the boronic acid group before cross-coupling.- Side reactions due to high temperatures: Common in Ullmann and Sandmeyer reactions.- Formation of regioisomers or other byproducts. - Adjust the stoichiometry of reactants. Optimize the ligand-to-metal ratio in Suzuki-Miyaura coupling.- Use anhydrous solvents and a non-aqueous base to minimize protodeboronation.- Carefully control the reaction temperature and consider using a milder base or catalyst system.- Optimize reaction conditions (solvent, base, temperature) to favor the desired product. Characterize impurities to understand their formation mechanism.[1][2][3][4]
Reaction Stalling - Catalyst deactivation.- Precipitation of reagents or catalyst.- Insufficient base strength or solubility.- Add a fresh portion of catalyst or ligand.- Choose a solvent system where all components remain soluble throughout the reaction.- Select a base with appropriate strength and solubility for the chosen solvent system.
Difficult Product Isolation and Purification - Product co-eluting with impurities during chromatography.- Product oiling out during crystallization.- Residual heavy metals (e.g., palladium, copper) in the final product.- Develop a more selective chromatographic method by screening different stationary and mobile phases.- Optimize the crystallization solvent system and cooling profile. Consider anti-solvent addition.- Employ metal scavengers or perform a dedicated purification step like charcoal treatment or recrystallization to remove residual metals.
Safety Concerns - Thermal runaway: Exothermic reactions, especially in large batches.- Handling of hazardous reagents: Cyanides (in Sandmeyer), pyrophoric reagents (in some coupling reactions).- Evolution of toxic gases: e.g., nitrogen gas in Sandmeyer reactions.- Conduct calorimetric studies (e.g., DSC, RC1) to understand the reaction's thermal profile and ensure adequate cooling capacity.- Implement strict safety protocols for handling hazardous materials. Use closed systems to minimize exposure.- Ensure adequate ventilation and consider a quench strategy for reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the industrial-scale production of this compound?

The choice of synthetic route depends on several factors including raw material cost, process safety, and scalability.

  • Suzuki-Miyaura Coupling: Often preferred for its high functional group tolerance and milder reaction conditions compared to the Ullmann condensation. However, the cost of palladium catalysts and ligands can be a significant factor.[5]

  • Ullmann Condensation: Utilizes less expensive copper catalysts but typically requires harsh reaction conditions such as high temperatures, which can be challenging to manage at scale.[6][7][8]

  • Sandmeyer Reaction: A classical method for introducing a cyano group, but it involves the use of diazonium salts which can be unstable and pose safety risks if not handled properly.[9][10][11][12]

Q2: How can I minimize catalyst loading in a large-scale Suzuki-Miyaura coupling without compromising yield?

Optimizing catalyst efficiency is crucial for cost-effective production. Consider the following:

  • Ligand Selection: Use highly active phosphine ligands that promote efficient catalytic turnover.

  • Reaction Conditions: A thorough optimization of solvent, base, and temperature can significantly enhance catalyst performance.[13][14][15]

  • Catalyst Screening: Perform a screening of different palladium sources and ligands to identify the most active system for your specific substrates.

Q3: What are the key safety considerations when scaling up a Sandmeyer reaction?

The primary concern with the Sandmeyer reaction is the thermal instability of the diazonium salt intermediate. Key safety measures include:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step.

  • Controlled Addition: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.

  • Quenching Strategy: Have a well-defined procedure for quenching the reaction and safely handling any unreacted diazonium salt.

  • Off-Gas Management: Ensure proper ventilation to handle the evolution of nitrogen gas.

Q4: How can I effectively remove residual palladium or copper from my final product?

Residual heavy metals are a major concern in pharmaceutical intermediates. Effective removal strategies include:

  • Scavengers: Utilize commercially available metal scavengers that selectively bind to the metal, allowing for its removal by filtration.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual metal catalysts.

  • Recrystallization: A well-optimized recrystallization process can significantly reduce the levels of both organic and inorganic impurities, including residual metals.

  • Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent can help extract the metal.

Experimental Protocols

While specific large-scale protocols are often proprietary, the following outlines a general laboratory procedure for a Suzuki-Miyaura coupling to synthesize this compound, which can serve as a starting point for process development and scale-up.

Synthesis of this compound via Suzuki-Miyaura Coupling

  • Materials:

    • 2-Bromobenzoic acid

    • 2-Cyanophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add a 2:1 mixture of toluene and water.

    • Degas the mixture by bubbling nitrogen through it for 30 minutes.

    • In a separate container, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.

    • Add the catalyst mixture to the reaction vessel.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical quantitative data that should be monitored and optimized during the scale-up of this compound synthesis.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Target Specification
Yield 85-95%75-85%>80%
Purity (by HPLC) >98%>99%>99.5%
Key Impurity 1 (e.g., Homocoupled byproduct) <0.5%<0.2%<0.1%
Key Impurity 2 (e.g., Starting material) <0.2%<0.1%<0.05%
Residual Palladium/Copper <50 ppm<10 ppm<5 ppm
Reaction Time 12-24 hours18-30 hoursAs short as possible

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Quality Control start Starting Materials (e.g., 2-Bromobenzoic acid, 2-Cyanophenylboronic acid) reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) start->reaction Catalyst, Base, Solvent quench Reaction Quench reaction->quench phase_sep Phase Separation quench->phase_sep acidification Acidification phase_sep->acidification Aqueous Layer filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product qc HPLC, NMR, MS, Residual Metal Analysis final_product->qc

Caption: A generalized workflow for the synthesis, isolation, and purification of this compound.

Signaling Pathway (Illustrative for Suzuki-Miyaura Catalytic Cycle)

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

stability issues of 2-(2-Cyanophenyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-Cyanophenyl)benzoic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic environment?

A1: this compound is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its nitrile (-C≡N) functional group.[1] The rate of this degradation is influenced by factors such as acid concentration, temperature, and reaction time.[2][3] The benzoic acid portion of the molecule is generally more stable but can undergo decarboxylation under very harsh conditions (e.g., high temperatures).[4]

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group. This is a two-step process:

  • The nitrile is first hydrolyzed to an intermediate amide, 2-(2-carbamoylphenyl)benzoic acid.

  • The amide is then further hydrolyzed to the corresponding carboxylic acid, 2-(2-carboxyphenyl)benzoic acid (also known as diphenic acid), and an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[1][5]

Q3: What are the typical acidic conditions that can cause degradation?

A3: Degradation can be induced by heating the compound in the presence of a dilute or strong acid.[5][3] Common laboratory conditions that can lead to hydrolysis include refluxing with dilute hydrochloric acid or sulfuric acid.[5][2] Even prolonged exposure to moderately acidic conditions at elevated temperatures may result in noticeable degradation.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable and widely used analytical technique for monitoring the degradation of this compound.[6][7][8] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products, such as 2-(2-carbamoylphenyl)benzoic acid and 2-(2-carboxyphenyl)benzoic acid.[8][9] A diode-array detector (DAD) can be used to confirm the identity of the peaks by comparing their UV spectra with those of reference standards.[9]

Q5: Are there any known catalysts for the acidic hydrolysis of nitriles?

A5: Yes, the hydrolysis of nitriles in the presence of strong aqueous acids can be catalyzed by organic-soluble acids, particularly when the nitrile has low solubility in the aqueous acid.[10]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Complete or near-complete loss of this compound in an acidic solution. The experimental conditions (e.g., high temperature, high acid concentration, long reaction time) are too harsh, leading to rapid degradation.- Reduce the temperature of the reaction.- Decrease the concentration of the acid.- Shorten the duration of the experiment.- Perform a time-course experiment to determine the optimal reaction time.
Appearance of multiple unexpected peaks in the HPLC chromatogram. This could indicate the formation of various degradation products or side reactions. The benzoic acid moiety itself can undergo degradation under certain advanced oxidation processes, although this is less common under simple acidic hydrolysis.[11][12][13]- Use a milder acid or lower concentration.- Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected.- Characterize the unknown peaks using techniques like LC-MS to identify the degradation products and understand the degradation pathway.[14]
Poor separation between the parent compound and its degradation products in HPLC analysis. The HPLC method is not optimized for separating structurally similar compounds.- Adjust the mobile phase composition (e.g., organic solvent ratio, pH).- Try a different stationary phase (column).- Optimize the column temperature.- Adjust the flow rate.[8]
Precipitation of the compound in the acidic medium. This compound may have limited solubility in certain aqueous acidic solutions.- If the experimental protocol allows, consider using a co-solvent to improve solubility.[2]

Quantitative Data Summary

The following table provides an illustrative example of how to present stability data for this compound under specific acidic conditions. Note: These values are hypothetical and for demonstration purposes only.

Condition Time (hours) This compound Remaining (%) 2-(2-carbamoylphenyl)benzoic acid (%) 2-(2-carboxyphenyl)benzoic acid (%)
0.1 M HCl at 60°C010000
285123
6602515
12353035
24102070
1 M HCl at 60°C010000
2553015
6152560
12< 510> 85
24Not Detected< 5> 95

Experimental Protocols

Protocol for Acidic Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under acidic stress conditions, consistent with forced degradation studies.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Label several vials for different time points (e.g., 0, 2, 6, 12, 24 hours).

    • To each vial, add a specific volume of the stock solution and dilute with a pre-heated acidic solution (e.g., 0.1 M HCl or 1 M H2SO4) to achieve the desired final concentration of the drug.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 60°C).

  • Sample Collection and Neutralization:

    • At each designated time point, withdraw an aliquot from the respective vial.

    • Immediately neutralize the aliquot with a suitable base (e.g., sodium hydroxide solution) to quench the degradation reaction.

    • Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and the formation of any degradation products by comparing peak areas to a standard of the parent compound.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A This compound B Protonated Nitrile Intermediate A->B + H+ C 2-(2-Carbamoylphenyl)benzoic acid (Amide Intermediate) B->C + 2H2O - H3O+ D 2-(2-Carboxyphenyl)benzoic acid (Diphenic Acid) C->D + H3O+ E Ammonium Ion (NH4+) C->E G cluster_1 Experimental Workflow for Acid Stability Study prep Prepare Stock Solution of Compound stress Incubate with Acid at Defined Temperature prep->stress sample Collect Aliquots at Time Points stress->sample quench Neutralize to Stop Degradation sample->quench analyze Analyze by HPLC quench->analyze data Quantify Compound and Degradants analyze->data

References

Technical Support Center: 2-(2-Cyanophenyl)benzoic Acid NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignments for 2-(2-Cyanophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups, as well as the steric effects arising from the biphenyl linkage. Below are the predicted chemical shifts.

Q2: What are some common impurities that might be observed in the NMR spectrum of this compound?

A2: Common impurities often depend on the synthetic route used. For instance, if a Suzuki coupling is employed, homocoupling byproducts of the starting materials may be present. If a Sandmeyer reaction is used to introduce the cyano group, phenol byproducts could be formed.[1] Unreacted starting materials are also a common source of impurity peaks.

Q3: The carboxylic acid proton peak is either very broad or not visible. Is this normal?

A3: Yes, this is a common observation for carboxylic acid protons. The peak can be broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. In some cases, particularly if the sample is not completely dry or if using a protic solvent, the peak may exchange completely and not be observed. To confirm its presence, you can perform a D2O exchange experiment, where the carboxylic acid proton will be replaced by deuterium and its signal will disappear from the 1H NMR spectrum.

Q4: The aromatic region of my 1H NMR spectrum is very complex and the peaks are overlapping. How can I simplify it for easier assignment?

A4: Overlapping signals in the aromatic region are common for complex molecules like this. To resolve these, you can try the following:

  • Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz or higher) will provide better signal dispersion.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments can correlate protons to their directly attached or nearby carbons, aiding in unambiguous assignment.

Troubleshooting Guide

Issue 1: Unexpected peaks in the aromatic region.

Possible Cause: Presence of unreacted starting materials or reaction byproducts.

Troubleshooting Steps:

  • Review the synthetic route: Identify the starting materials and potential byproducts.

  • Compare with known spectra: If available, compare the spectrum of your sample with the NMR spectra of the starting materials.

  • Consider common byproducts:

    • Suzuki Coupling: Look for signals corresponding to the homocoupling of the boronic acid or aryl halide starting materials.[2][3]

    • Sandmeyer Reaction: Check for the presence of phenol byproducts, which would show a broad -OH peak and shifts in the aromatic signals.[1]

  • Purification: If impurities are confirmed, repurify the sample using techniques like column chromatography or recrystallization.

Issue 2: Incorrect integration of aromatic protons.

Possible Cause: Overlapping signals or the presence of impurities.

Troubleshooting Steps:

  • Check for baseline distortion: Ensure the baseline of the spectrum is flat. A distorted baseline can lead to inaccurate integration.

  • Manually re-integrate: Carefully re-integrate the aromatic region, ensuring that each multiplet is integrated as a whole.

  • Higher field NMR: As mentioned in the FAQs, a higher field instrument can resolve overlapping peaks, allowing for more accurate integration.

  • 2D NMR: Use 2D NMR techniques to confirm the number of protons in each multiplet.

Issue 3: Absence of the nitrile carbon peak in the 13C NMR spectrum.

Possible Cause: The nitrile carbon is a quaternary carbon and can have a long relaxation time, leading to a weak or unobservable signal.

Troubleshooting Steps:

  • Increase the number of scans: Acquiring more scans will improve the signal-to-noise ratio, making it more likely to observe the weak nitrile signal.

  • Adjust relaxation delay: Increase the relaxation delay (d1) in the acquisition parameters to allow for full relaxation of the quaternary carbon between pulses. A longer delay (e.g., 5-10 seconds) is often necessary.

  • Use a different pulse sequence: Consider using a pulse sequence that is less sensitive to relaxation times, such as the DEPT (Distortionless Enhancement by Polarization Transfer) experiment, although this will not directly show quaternary carbons, it can help in the overall assignment process.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR data for this compound. These are predicted values and may differ slightly from experimental results.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationTentative Assignment
~10-13Broad Singlet1HCOOH
~7.9-8.2Multiplet2HAromatic H
~7.5-7.8Multiplet6HAromatic H

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (ppm)Tentative Assignment
~168-172C=O (Carboxylic Acid)
~140-145Quaternary Aromatic C
~130-135Aromatic CH
~125-130Aromatic CH
~115-120C≡N (Nitrile)
~110-115Quaternary Aromatic C

Experimental Protocols

Standard 1H and 13C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-30 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

  • 13C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

    • Set the relaxation delay to at least 2 seconds to ensure adequate relaxation of all carbons, including quaternary ones. For better observation of quaternary carbons, a longer delay of 5-10 seconds is recommended.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_impurities Check for Impurities start->check_impurities check_experimental Check Experimental Parameters start->check_experimental complex_spectrum Complex/Overlapping Spectrum start->complex_spectrum review_synthesis Review Synthetic Route check_impurities->review_synthesis compare_starting_materials Compare with Starting Material Spectra review_synthesis->compare_starting_materials consider_byproducts Consider Common Byproducts review_synthesis->consider_byproducts purify Repurify Sample compare_starting_materials->purify Impurity Confirmed consider_byproducts->purify Impurity Suspected end Problem Resolved purify->end solvent_peak Verify Solvent Peak Position check_experimental->solvent_peak shimming Check Shimming check_experimental->shimming acquisition_params Review Acquisition Parameters check_experimental->acquisition_params reacquire Re-acquire Spectrum acquisition_params->reacquire reacquire->end higher_field Use Higher Field NMR complex_spectrum->higher_field two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) complex_spectrum->two_d_nmr peak_assignment Re-evaluate Peak Assignments higher_field->peak_assignment two_d_nmr->peak_assignment use_prediction Use NMR Prediction Software peak_assignment->use_prediction literature_search Search for Similar Compounds peak_assignment->literature_search use_prediction->end literature_search->end

Caption: A flowchart illustrating a logical workflow for troubleshooting NMR peak assignment issues.

References

preventing byproduct formation in phenanthridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenanthridine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of phenanthridines, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the phenanthridine core?

A1: The most common methods for synthesizing the phenanthridine core can be broadly categorized into classical and modern approaches.

  • Classical Methods: These include the Bischler-Napieralski reaction followed by oxidation, the Pictet-Spengler reaction, and the Morgan-Walls reaction. These methods are well-established but can sometimes suffer from harsh reaction conditions and the formation of multiple byproducts.[1]

  • Modern Methods: More recent approaches offer milder reaction conditions and greater functional group tolerance. These include palladium-catalyzed cross-coupling and C-H activation reactions, as well as radical cyclization reactions.[2][3][4]

Q2: What are the typical byproducts I should be aware of during phenanthridine synthesis?

A2: Byproduct formation is a common challenge and varies depending on the synthetic method used. Some common byproducts include:

  • Bischler-Napieralski Reaction: Formation of styrene derivatives through a retro-Ritter reaction is a major side reaction.[5] In some cases, unexpected regioisomers can form depending on the dehydrating agent used.[1]

  • Pictet-Spengler Reaction: Incomplete cyclization or the formation of undesired stereoisomers can be an issue, especially when a new chiral center is formed.[6]

  • Morgan-Walls Reaction: Incomplete cyclization and the formation of quinazolines (when acetonitrile is used as a solvent) are potential side reactions.[7][8]

  • Radical Cyclization: Formation of regioisomers and monocyclized byproducts are common challenges. The starting materials may also undergo reduction without cyclization.

  • Palladium-Catalyzed Reactions: Homocoupling of starting materials, and incompletely cyclized intermediates can be observed. The selectivity of the reaction is highly dependent on the choice of ligand and solvent.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in various phenanthridine synthesis methods.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a powerful tool for the synthesis of dihydroisoquinolines, which can then be oxidized to phenanthridines. However, byproduct formation can be a significant issue.

Problem 1: Low yield of the desired phenanthridine and formation of a styrene byproduct.

This is often due to a retro-Ritter type fragmentation of the nitrilium ion intermediate.

Potential Cause Troubleshooting Strategy Expected Outcome
High reaction temperatureLower the reaction temperature and monitor the reaction progress carefully by TLC or LC-MS.Reduced fragmentation and increased yield of the desired product.
Inappropriate dehydrating agentFor substrates lacking electron-donating groups, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is more effective.[1][5] For milder conditions, consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[10]Improved cyclization efficiency and reduced byproduct formation.
Nitrilium ion fragmentationUse a nitrile-based solvent (e.g., acetonitrile) to shift the equilibrium away from the retro-Ritter pathway. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to fragmentation.Suppression of styrene byproduct formation.

Problem 2: Formation of an unexpected regioisomer.

The regioselectivity of the cyclization can be influenced by the choice of dehydrating agent and the electronic nature of the substituents on the aromatic ring.

Potential Cause Troubleshooting Strategy Expected Outcome
Choice of dehydrating agentTreatment with POCl₃ generally leads to the expected product, while P₂O₅ can sometimes result in a mixture of regioisomers due to cyclization at an ipso-carbon.[1]Formation of the desired regioisomer.
Substituent effectsElectron-donating groups on the aromatic ring facilitate the reaction and direct the cyclization. If a meta-substituent is present, cyclization typically occurs at the para-position.[5]Predictable and selective formation of the desired regioisomer.
Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydrophenanthridine Precursor[10]
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Add phosphorus oxychloride (POCl₃) (2.0 equiv) dropwise to the solution at 0 °C.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Carefully quench the reaction by adding a mixture of methanol and water (9:1) at 0 °C.

  • Neutralize the solution with the addition of NaBH₄.

  • Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Troubleshooting Workflow for Bischler-Napieralski Reaction

start Start: Low Yield or Byproduct Formation check_byproduct Identify Byproduct(s) (TLC, LC-MS, NMR) start->check_byproduct styrene Styrene derivative (Retro-Ritter) check_byproduct->styrene Styrene regioisomer Unexpected Regioisomer check_byproduct->regioisomer Regioisomer other Other/Unknown check_byproduct->other Other lower_temp Lower Reaction Temperature styrene->lower_temp change_reagent Change Dehydrating Agent (e.g., Tf₂O) styrene->change_reagent use_nitrile Use Nitrile Solvent styrene->use_nitrile check_reagent Review Dehydrating Agent (POCl₃ vs P₂O₅) regioisomer->check_reagent check_substituents Analyze Substituent Effects regioisomer->check_substituents optimize_conditions Systematically Optimize: - Time - Concentration - Stoichiometry other->optimize_conditions end End: Improved Yield/ Purity lower_temp->end change_reagent->end use_nitrile->end check_reagent->end check_substituents->end optimize_conditions->end

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Palladium-Catalyzed Synthesis Troubleshooting

Palladium-catalyzed reactions offer a versatile route to phenanthridines, often under milder conditions than classical methods. However, catalyst deactivation, ligand choice, and solvent effects can lead to undesired byproducts.

Problem: Low conversion and formation of homocoupled products.

This can be caused by inefficient catalytic turnover or side reactions of the starting materials.

Potential Cause Troubleshooting Strategy Expected Outcome
Inefficient catalyst/ligand systemScreen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, PCy₃). The optimal combination is substrate-dependent.[11]Increased catalytic activity and higher yield of the desired product.
Inappropriate baseThe choice of base is critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective. Screen a variety of bases to find the optimal one for your specific reaction.[11][12]Improved reaction efficiency and suppression of side reactions.
Solvent effectsThe polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMAc are commonly used.[11][12]Enhanced catalyst stability and product yield.
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridinones[13][14]
  • To a Schlenk tube, add 2-bromobenzamide (1.0 equiv), o-bromobenzoic acid (1.5 equiv), Cs₂CO₃ (1.0 equiv), PPh₃ (0.2 equiv), and Pd(OAc)₂ (0.1 equiv).

  • Add anhydrous DMF as the solvent.

  • Stir the reaction mixture at 120 °C for 10 hours.

  • After cooling, concentrate the mixture and dissolve the residue in ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow for Optimizing Palladium-Catalyzed Phenanthridine Synthesis

start Start: Low Yield of Phenanthridine optimize_catalyst Optimize Catalyst System start->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base Screen Pd source & ligand optimize_solvent Optimize Solvent optimize_base->optimize_solvent Screen bases (e.g., Cs₂CO₃, K₂CO₃) optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time Screen solvents (e.g., DMF, DMAc) end End: High Yield of Phenanthridine optimize_temp_time->end start Start: Unsatisfactory Reaction Outcome check_issue What is the main issue? start->check_issue regioisomers Mixture of Regioisomers check_issue->regioisomers Regioselectivity low_yield Low Yield of Cyclized Product check_issue->low_yield Yield modify_substrate Modify Substrate Electronics regioisomers->modify_substrate adjust_conditions Adjust Reaction Conditions (Concentration, Temperature) regioisomers->adjust_conditions check_initiator Optimize Radical Initiator (Type and Concentration) low_yield->check_initiator check_quenching Investigate Premature Radical Quenching low_yield->check_quenching end End: Improved Selectivity/Yield modify_substrate->end adjust_conditions->end check_initiator->end check_quenching->end

References

Technical Support Center: Enhancing the Solubility of 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Cyanophenyl)benzoic acid in their reaction setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound possesses both a polar carboxylic acid group and a relatively large, nonpolar biphenyl-like structure. This dual nature can make it difficult to dissolve in solvents that are either strictly polar or nonpolar. Higher molecular mass organic acids, such as benzoic acid derivatives, tend to be less soluble in their neutral form compared to lower molecular mass acids like acetic acid.[1][2] The crystalline structure and intermolecular forces, such as hydrogen bonding between the carboxylic acid groups, can also contribute to poor solubility.

Q2: What is the first step I should take to improve the solubility of my compound for a reaction?

A2: The initial and often most effective step is to consider the reaction conditions and the choice of solvent. A judicious selection of a more suitable solvent or a solvent mixture can often resolve solubility issues without further chemical modification. If the reaction allows, converting the acid to its more soluble salt form is a highly effective strategy.

Q3: Can I use heat to increase the solubility?

A3: Yes, in many cases, heating the reaction mixture can significantly increase the solubility of this compound. However, you must consider the thermal stability of your reactants, reagents, and the solvent's boiling point. Ensure that heating does not lead to unwanted side reactions or degradation of your starting material.

Q4: Are there any specific solvents known to be effective for dissolving complex carboxylic acids?

A4: Polar aprotic solvents are often good choices for dissolving complex organic acids. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known for their excellent ability to dissolve a wide range of organic compounds, including those with poor solubility.[3] However, their high boiling points can sometimes complicate product isolation. Other options include tetrahydrofuran (THF), and 1,4-dioxane, especially when used as co-solvents.

Troubleshooting Guide

Issue: The compound does not dissolve sufficiently in the chosen reaction solvent.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Polarity The principle of "like dissolves like" is a good starting point.[3] Since this compound has both polar and nonpolar characteristics, a solvent with intermediate polarity or a solvent mixture might be effective.The compound dissolves completely or to a greater extent, allowing the reaction to proceed in a homogeneous phase.
Insufficient Solvation Energy The energy required to break the crystal lattice of the solid is not overcome by the solvation energy provided by the solvent.By choosing a solvent that can form strong intermolecular interactions (e.g., hydrogen bonds or strong dipole-dipole interactions) with the solute, the solubility can be improved.
Low Temperature Solubility is generally temperature-dependent, increasing with temperature.Gently heating the mixture (if the reaction conditions permit) should increase the amount of dissolved compound.
Issue: The reaction is sluggish or does not proceed despite the compound appearing to dissolve.
Potential Cause Troubleshooting Step Expected Outcome
Micro-suspensions The compound may appear dissolved to the naked eye but could exist as fine, undissolved particles (a micro-suspension), limiting the available surface area for reaction.Sonication of the mixture can help to break up these small particles and improve dissolution.
Reaction is Heterogeneous Even with some dissolution, a significant portion of the starting material may remain undissolved, leading to a slow, heterogeneous reaction.Employing a phase-transfer catalyst (if applicable to your reaction type) can facilitate the reaction between reactants in different phases.

Data Presentation: Solubility of Aromatic Carboxylic Acids

Solvent Solubility of Benzoic Acid ( g/100g solvent at 25°C) Solvent Type
Water0.34Polar Protic
Ethanol45.5Polar Protic
Acetone50.8Polar Aprotic
Diethyl Ether40.7Moderately Polar
Toluene10.6Nonpolar
Hexane0.9Nonpolar

Note: This data is for benzoic acid and should be used as a general guide. The solubility of this compound will differ due to its larger size and the presence of the cyano group.

Experimental Protocols

Protocol 1: Enhancing Solubility by Deprotonation (Salt Formation)

This protocol is suitable for reactions where the carboxylate anion is the desired reactive species or when the reaction can be performed under basic conditions.

Materials:

  • This compound

  • An appropriate base (e.g., sodium hydroxide, potassium carbonate, triethylamine)

  • The chosen reaction solvent (typically a polar solvent like water, ethanol, or DMF)

Procedure:

  • To a reaction vessel containing the chosen solvent, add the this compound.

  • While stirring, add a stoichiometric amount (or a slight excess) of the base. For a strong base like NaOH, one equivalent is sufficient. For a weaker base, a slight excess may be needed.

  • Continue stirring the mixture. The carboxylic acid should dissolve as it is converted to its more soluble salt.

  • Once the solid has dissolved, the other reactants can be added to proceed with the reaction.

Note: At the end of the reaction, if the acidic form of the product is desired, the reaction mixture will need to be acidified during the work-up to re-protonate the carboxylate.

Protocol 2: Utilizing a Co-solvent System

This protocol is useful when a single solvent does not provide adequate solubility.

Materials:

  • This compound

  • A primary organic solvent (e.g., toluene, dichloromethane)

  • A co-solvent (e.g., THF, DMF, ethanol)

Procedure:

  • Suspend the this compound in the primary organic solvent in the reaction vessel.

  • While stirring, slowly add the co-solvent portion-wise.

  • Monitor the dissolution of the solid. It is often not necessary for the solid to dissolve completely; a significant increase in the amount of dissolved material may be sufficient for the reaction to proceed efficiently.

  • Add the other reagents and proceed with the reaction as planned.

Visualizations

Solubility_Workflow start Start: Poor Solubility of This compound assess_conditions Assess Reaction Conditions (pH, Temperature) start->assess_conditions solvent_choice Select Appropriate Solvent System assess_conditions->solvent_choice Neutral Conditions base_addition Consider Base Addition (Salt Formation) assess_conditions->base_addition Base-Tolerant Reaction cosolvent Use a Co-solvent System solvent_choice->cosolvent Single solvent ineffective heat Apply Gentle Heating solvent_choice->heat If thermally stable proceed Proceed with Reaction solvent_choice->proceed Single solvent effective base_addition->proceed cosolvent->proceed heat->proceed Solubility_Methods_Relationship cluster_chemical Chemical Modification cluster_physical Physical Methods deprotonation Deprotonation (Salt Formation) solvent_selection Solvent Selection deprotonation->solvent_selection influences cosolvency Co-solvency solvent_selection->cosolvency complements heating Heating solvent_selection->heating can be combined with

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-(2-Cyanophenyl)benzoic Acid and its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 2-(2-cyanophenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this compound, this guide presents predicted spectral data alongside experimentally obtained data for two key structural analogues: biphenyl-2-carboxylic acid and 2-cyanobenzoic acid. This comparative approach allows for a robust interpretation of the expected spectral features of this compound, providing a valuable resource for its identification and characterization.

At a Glance: Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its comparator compounds.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundPredicted/ExperimentalChemical Shift (δ) ppm
This compound PredictedAromatic Protons: 7.4 - 8.2 (m); Carboxylic Acid Proton: ~10-13 (br s)
Biphenyl-2-carboxylic acid Experimental7.41- 7.54 (m, 5H), 7.55-7.63 (m, 1H), 7.71-7.80 (m, 2H), 8.53-8.55 (m, 1H), 13.62 (broad, 1H)[1]
2-Cyanobenzoic acid ExperimentalAromatic Protons: 7.6 - 8.2 (m); Carboxylic Acid Proton: ~11-13 (br s)

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundPredicted/ExperimentalChemical Shift (δ) ppm
This compound PredictedAromatic/Aryl C: 125-145; Cyano C (C≡N): ~117; Carbonyl C (C=O): ~168
Biphenyl-2-carboxylic acid Experimental120.14, 128.64, 130.53, 132.97, 137.23, 140.99, 168.51[1]
2-Cyanobenzoic acid ExperimentalAromatic/Aryl C: 110-140; Cyano C (C≡N): ~116; Carbonyl C (C=O): ~166

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundPredicted/ExperimentalKey Absorptions (cm⁻¹)
This compound Predicted~3000 (O-H, carboxylic acid, broad); ~2225 (C≡N, sharp); ~1700 (C=O, strong); ~1600, 1480 (C=C, aromatic)
Biphenyl-2-carboxylic acid ExperimentalBroad O-H stretch (~3000), C=O stretch (~1680), aromatic C=C stretches (~1600, 1450)
2-Cyanobenzoic acid ExperimentalBroad O-H stretch (~3000), C≡N stretch (~2230), C=O stretch (~1700), aromatic C=C stretches (~1600, 1470)

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundPredicted/ExperimentalMolecular Ion (m/z)
This compound Predicted[M+H]⁺: 224.0706; [M-H]⁻: 222.0560
Biphenyl-2-carboxylic acid Experimental[M]⁺: 198
2-Cyanobenzoic acid Experimental[M]⁺: 147[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is gently agitated to ensure complete dissolution.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts (δ) are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation (ATR method): A small amount of the solid sample is placed directly onto the ATR crystal.[5] A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Key absorption bands corresponding to specific functional groups are identified and reported.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Structure-Spectrum Correlation for this compound

The following diagram illustrates the logical relationship between the key structural features of this compound and their expected spectral signatures.

G Structure-Spectrum Correlation for this compound cluster_structure Chemical Structure cluster_spectra Expected Spectral Features img HNMR ¹H NMR: - Aromatic protons (multiplet, ~7.4-8.2 ppm) - Carboxylic acid proton (broad singlet, ~10-13 ppm) img->HNMR Protons CNMR ¹³C NMR: - Aromatic carbons (~125-145 ppm) - Cyano carbon (~117 ppm) - Carbonyl carbon (~168 ppm) img->CNMR Carbons IR IR: - O-H stretch (broad, ~3000 cm⁻¹) - C≡N stretch (sharp, ~2225 cm⁻¹) - C=O stretch (strong, ~1700 cm⁻¹) img->IR Functional Groups MS Mass Spec: - [M+H]⁺ at m/z 224.0706 - [M-H]⁻ at m/z 222.0560 img->MS Molecular Mass

Caption: Key structural features of this compound and their expected spectral signals.

Concluding Analysis

The predictive data for this compound, when compared with the experimental data of its analogues, provides a strong foundation for its spectroscopic characterization. The presence of the cyano group is expected to introduce a characteristic sharp peak in the IR spectrum around 2225 cm⁻¹ and a distinct signal in the ¹³C NMR spectrum around 117 ppm. The biphenyl backbone and the carboxylic acid moiety will give rise to complex aromatic signals in the ¹H and ¹³C NMR spectra, a strong carbonyl absorption in the IR spectrum, and a predictable molecular ion peak in the mass spectrum. Researchers can use this guide to anticipate the spectral features of this compound, aiding in its synthesis, purification, and identification in complex mixtures.

References

A Comparative Guide to Precursors for Dibenz[b,f]azepine Synthesis: 2-(2-Cyanophenyl)benzoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous essential drugs, including carbamazepine, an anticonvulsant, and imipramine, an antidepressant. The efficient synthesis of this tricyclic system is of paramount importance in pharmaceutical development. This guide provides an objective comparison of 2-(2-cyanophenyl)benzoic acid as a precursor for dibenz[b,f]azepine synthesis against prominent alternative methodologies, supported by available experimental data.

Executive Summary

The synthesis of the dibenz[b,f]azepine nucleus can be approached through various strategic disconnections, leading to different choices of starting materials and reaction pathways. While this compound presents a conceptually straightforward precursor, its practical application involves a multi-step sequence that may not be as direct as other modern catalytic methods. This guide evaluates four distinct approaches:

  • From this compound: A classical approach requiring functional group transformations to facilitate cyclization.

  • Ullmann Condensation: A copper-catalyzed intramolecular C-N bond formation.

  • Buchwald-Hartwig Amination: A palladium-catalyzed intramolecular C-N bond formation.

  • Intramolecular Cyclization of N-Arylindoles: An acid-catalyzed rearrangement to form the seven-membered ring.

The selection of an optimal precursor and synthetic route depends on factors such as desired yield, scalability, cost of reagents and catalysts, and tolerance to various functional groups.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to the dibenz[b,f]azepine core. It is important to note that reaction conditions and yields are highly substrate-dependent and the data presented here is for the synthesis of the parent dibenz[b,f]azepine or closely related derivatives.

Synthetic RouteKey PrecursorsCatalyst/ReagentReaction TimeYield (%)Key AdvantagesKey Disadvantages
From this compound (Predicted) This compound1. NaOH (hydrolysis) 2. SOCl₂ 3. NaN₃ (for Curtius) 4. HeatMulti-stepVariableReadily available starting material.Multi-step process, potentially harsh reagents.
Ullmann Condensation 2-Halo-N-(2-halobenzyl)anilinesCopper catalyst (e.g., CuI)12-24 h60-80Cost-effective catalyst.High reaction temperatures, often requires stoichiometric copper.
Buchwald-Hartwig Amination 2-Halo-N-(2-halobenzyl)anilinesPalladium catalyst (e.g., Pd(OAc)₂) with phosphine ligand8-24 h70-95High yields, good functional group tolerance.Expensive catalyst and ligands.
Intramolecular Cyclization of N-Arylindoles N-ArylindolesStrong acid (e.g., Polyphosphoric acid)24-72 h50-70Two-step synthesis from commercially available indoles.Can produce byproducts, sensitive to substituents.

Experimental Protocols

Synthesis of Dibenz[b,f]azepine from this compound (Predicted Pathway)

Step 1: Hydrolysis of the Nitrile this compound is heated under reflux with an aqueous solution of sodium hydroxide to hydrolyze the cyanophenyl group to a carboxamide and then to a carboxylic acid, yielding 2,2'-dicarboxybiphenyl.

Step 2: Formation of the Acyl Azide (for Curtius Rearrangement) The resulting dicarboxylic acid is treated with thionyl chloride to form the diacyl chloride. Subsequent reaction with sodium azide would yield the diacyl azide.

Step 3: Curtius Rearrangement and Cyclization The diacyl azide is heated in an inert solvent (e.g., toluene). The Curtius rearrangement of one acyl azide group would form an isocyanate, which could then be hydrolyzed to an amine. The resulting amino-carboxylic acid would then undergo intramolecular condensation to form the lactam, 5H-dibenz[b,f]azepin-5-one. Subsequent reduction would yield dibenz[b,f]azepine.

Alternative Precursors: Experimental Methodologies

1. Ullmann Condensation

The intramolecular Ullmann condensation provides a classical approach to the dibenz[b,f]azepine core.

  • Precursor Synthesis: The synthesis of the precursor, typically a 2,2'-dihalobiphenyl derivative with an amino linkage, is the initial step. For example, the reaction of 2-chloroaniline with 2-chlorobenzyl chloride can provide the necessary precursor.

  • Cyclization Protocol: A mixture of the dihalo-precursor, a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMF or nitrobenzene) is heated at high temperatures (typically 150-210 °C) for an extended period. The product is then isolated and purified by chromatography or recrystallization.

2. Buchwald-Hartwig Amination

This palladium-catalyzed method offers a more modern and often higher-yielding alternative to the Ullmann condensation.[1]

  • Precursor Synthesis: Similar precursors to the Ullmann condensation are used, i.e., 2-halo-N-(2-halobenzyl)anilines.

  • Cyclization Protocol: The precursor is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) are added. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated and purified.

3. Intramolecular Cyclization of N-Arylindoles

This two-step approach provides access to dibenz[b,f]azepines from readily available indole starting materials.

  • Step 1: N-Arylation of Indole: An indole is coupled with an aryl halide (typically an iodide or bromide) using either a copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) N-arylation reaction.

  • Step 2: Acid-Catalyzed Rearrangement: The resulting N-arylindole is treated with a strong acid, most commonly polyphosphoric acid (PPA), and heated. The acidic conditions induce an intramolecular electrophilic substitution followed by a rearrangement to form the dibenz[b,f]azepine ring system. The product is isolated by quenching the reaction mixture with a base and subsequent extraction and purification.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_synthesis Synthetic Route cluster_product Product 2_Cyanophenyl_Benzoic_Acid This compound Hydrolysis_Rearrangement Hydrolysis & Rearrangement 2_Cyanophenyl_Benzoic_Acid->Hydrolysis_Rearrangement Dihalo_Precursor 2-Halo-N-(2-halobenzyl)aniline Ullmann Ullmann Condensation Dihalo_Precursor->Ullmann Buchwald_Hartwig Buchwald-Hartwig Amination Dihalo_Precursor->Buchwald_Hartwig N_Arylindole N-Arylindole Acid_Cyclization Acid-Catalyzed Cyclization N_Arylindole->Acid_Cyclization Dibenzazepine Dibenz[b,f]azepine Hydrolysis_Rearrangement->Dibenzazepine Ullmann->Dibenzazepine Buchwald_Hartwig->Dibenzazepine Acid_Cyclization->Dibenzazepine

Caption: Synthetic pathways to Dibenz[b,f]azepine.

signaling_pathway cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination ArylHalide_U Aryl Halide Intermediate_U Copper-Amide Complex ArylHalide_U->Intermediate_U Amine_U Amine Amine_U->Intermediate_U Copper_U Cu(I) Catalyst Copper_U->Intermediate_U Base_U Base Base_U->Intermediate_U Product_U C-N Coupled Product Intermediate_U->Product_U ArylHalide_B Aryl Halide OxidativeAddition Oxidative Addition Complex ArylHalide_B->OxidativeAddition Amine_B Amine ReductiveElimination Reductive Elimination Amine_B->ReductiveElimination Palladium_B Pd(0) Catalyst Palladium_B->OxidativeAddition Ligand_B Phosphine Ligand Ligand_B->OxidativeAddition Base_B Base Base_B->ReductiveElimination OxidativeAddition->ReductiveElimination Product_B C-N Coupled Product ReductiveElimination->Product_B

References

A Comparative Guide to the Synthesis of 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 2-(2-cyanophenyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies evaluated are the Suzuki-Miyaura coupling and the Ullmann condensation. This document presents a detailed analysis of each method, including experimental protocols, quantitative data, and validation techniques to assist researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Starting Materials 2-Bromobenzoic acid, 2-Cyanophenylboronic acid2-Chlorobenzoic acid, 2-Cyanobenzonitrile
Key Reagents Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., RuPhos), Base (e.g., K₃PO₄)Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High-boiling polar solvent (e.g., DMF, NMP)
Reported Yield Generally high (often >80%)[1]Moderate to good, dependent on substrate and conditions
Reaction Conditions Mild to moderate temperatures (e.g., 100 °C)[2]High temperatures (often >150 °C)[3]
Advantages High yields, good functional group tolerance, milder reaction conditions.Utilizes readily available and often cheaper starting materials (chloro-derivatives).
Disadvantages Cost of palladium catalysts and ligands, potential for palladium contamination in the final product.Harsh reaction conditions (high temperatures), potential for side reactions, sometimes requires stoichiometric amounts of copper.[3]

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_workup Work-up & Purification 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction_Vessel Toluene 100 °C, 12-24h 2_Bromobenzoic_Acid->Reaction_Vessel 2_Cyanophenylboronic_Acid 2-Cyanophenylboronic Acid 2_Cyanophenylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction_Vessel Ligand RuPhos Ligand->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Acidification Acidification (1M HCl) Reaction_Vessel->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Diagram 1. Workflow for Suzuki-Miyaura Coupling.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_workup Work-up & Purification 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction_Vessel DMF >150 °C 2_Chlorobenzoic_Acid->Reaction_Vessel 2_Cyanobenzonitrile 2-Cyanobenzonitrile 2_Cyanobenzonitrile->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product This compound Recrystallization->Final_Product

Diagram 2. Workflow for Ullmann Condensation.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.[2]

Materials:

  • 2-Bromobenzoic acid

  • 2-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-cyanophenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Method 2: Ullmann Condensation

This protocol is a generalized procedure based on the principles of the Ullmann condensation, which often requires high temperatures and a copper catalyst.[3]

Materials:

  • 2-Chlorobenzoic acid

  • 2-Cyanobenzonitrile

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv), 2-cyanobenzonitrile (1.1 equiv), copper(I) iodide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a suitable volume of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture with concentrated HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[3][4]

Validation of Synthesis

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Purification
  • Recrystallization: This is a common and effective method for purifying solid organic compounds like benzoic acid derivatives. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[3][4] A suitable solvent system for this compound could be an alcohol/water or toluene/heptane mixture.

  • Column Chromatography: For the Suzuki-Miyaura coupling, purification by column chromatography on silica gel is often necessary to remove the catalyst and other byproducts.[2]

Characterization

The structure of the final product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The carboxylic acid proton will typically appear as a broad singlet in the downfield region (around 10-12 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon (around 170 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons.[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a characteristic broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹.

    • The C≡N stretching of the nitrile group will appear around 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate synthetic strategy for their specific research and development needs.

References

A Comparative Analysis of 2-(2-Cyanophenyl)benzoic Acid Derivatives and Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a paramount objective. This guide presents a comparative analysis of derivatives based on the 2-(2-cyanophenyl)benzoic acid scaffold and related structures containing cyanophenyl and benzoic acid moieties. By examining their performance against various biological targets, supported by experimental data, this document aims to provide valuable insights for the rational design of new and improved drug candidates.

The strategic incorporation of cyanophenyl and benzoic acid functionalities into a single molecular framework has emerged as a promising approach in medicinal chemistry. These groups can engage in specific interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) of these compounds, with a focus on their potential as enzyme inhibitors and anticancer agents.

Comparative Efficacy of Cyanophenyl and Benzoic Acid-Containing Compounds

The inhibitory potential of derivatives featuring cyanophenyl and benzoic acid motifs varies significantly depending on the overall molecular architecture and the specific substitutions. The following tables summarize quantitative data from various studies, comparing the efficacy of these compounds against different biological targets.

Table 1: Dual Aromatase and Steroid Sulfatase (STS) Inhibition

A series of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives have been evaluated for their ability to dually inhibit aromatase and steroid sulfatase, two enzymes implicated in hormone-dependent cancers.

Compound IDModificationsAromatase IC₅₀ (nM)STS IC₅₀ (nM)
2 p-cyanophenyl100227
20 Phenyl (cyano group replaced with H)24831557
21 3,5-difluorophenyl-45
22 2,2-difluorobenzo[d][1][2]dioxol-5-yl-52

Data compiled from a study on dual aromatase-sulfatase inhibitors. The replacement of the para-cyano group with a hydrogen atom was detrimental to the dual inhibitory activity.[3]

Table 2: Anticancer Activity of Thiazol-2-ylhydrazone Derivatives with a 4-Cyanophenyl Moiety

A library of 4-cyanophenyl-substituted thiazol-2-ylhydrazones has demonstrated significant anticancer efficacy against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.

Compound IDModificationsHCT-116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
3f 2-(2-hydroxy-3-methylbenzylidene)hydrazinyl1.6 ± 0.11.0 ± 0.1
3a' 2-((pentafluorophenyl)methylene)hydrazinyl-1.7 ± 0.3
3b' 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl1.6 ± 0.2-
3n 2-(2,6-dichlorobenzylidene)hydrazinyl1.1 ± 0.5-
3w 2-(1-(4-fluorophenyl)ethylidene)hydrazinyl1.5 ± 0.8-
Cisplatin (Positive Control)>10>10

Data from a study on selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Many of the synthesized compounds showed higher activity than the cisplatin positive control.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Aromatase and Steroid Sulfatase (STS) Inhibition Assay

The inhibitory activity of the sulfamate derivatives against aromatase and STS was assessed using an intact monolayer of JEG-3 human choriocarcinoma cells.

  • Cell Culture: JEG-3 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Aromatase Assay: Cells were incubated with the test compounds and [1β-³H(N)]-androst-4-ene-3,17-dione as a substrate. The conversion to estrone was measured by quantifying the amount of ³H₂O released into the medium.

  • STS Assay: Cells were incubated with the test compounds and [6,7-³H(N)]-estrone-3-sulfate as a substrate. The product, [³H]-estrone, was extracted and quantified by scintillation counting.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves.

Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the thiazol-2-ylhydrazone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCT-116 and MCF-7 cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the control (untreated cells), and the GI₅₀ (concentration for 50% growth inhibition) values were determined.

Visualization of Key Concepts

Diagrams are provided to illustrate the logical relationships and experimental workflows discussed in this guide.

SAR_Logic cluster_0 Structural Modification cluster_1 Biological Evaluation Core_Scaffold This compound or related scaffold Substituent_Variation Vary Substituents (e.g., on phenyl rings) Core_Scaffold->Substituent_Variation leads to Enzyme_Assay Enzyme Inhibition Assay (e.g., Aromatase, STS) Substituent_Variation->Enzyme_Assay tested in Cell_Assay Anticancer Activity Assay (e.g., MTT) Substituent_Variation->Cell_Assay tested in SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis provides data for Cell_Assay->SAR_Analysis provides data for Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization guides

Caption: Logical workflow for structure-activity relationship (SAR) studies.

Experimental_Workflow Start Synthesized Derivatives Enzyme_Inhibition In Vitro Enzyme Inhibition Assays Start->Enzyme_Inhibition Anticancer_Screening In Vitro Anticancer Screening (e.g., MTT) Start->Anticancer_Screening Data_Analysis IC50 / GI50 Determination Enzyme_Inhibition->Data_Analysis Anticancer_Screening->Data_Analysis SAR_Conclusion Structure-Activity Relationship Conclusions Data_Analysis->SAR_Conclusion

Caption: General experimental workflow for biological evaluation.

References

Lack of Direct Evidence for Bioactive Compounds from 2-(2-Cyanophenyl)benzoic Acid Necessitates Examination of Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of studies detailing the synthesis and biological evaluation of compounds directly derived from 2-(2-Cyanophenyl)benzoic acid. This scarcity of data prevents a direct comparison of its derivatives. However, by examining structurally related compounds that feature either the cyanophenyl or the benzoic acid moiety, we can infer potential areas of biological activity and establish a comparative framework for future research.

This guide, therefore, focuses on the biological activities of two prominent classes of heterocyclic compounds, quinazolines and triazoles, which are structurally analogous and could hypothetically be synthesized from precursors related to this compound. The data presented is based on reported experimental findings for these related compound classes and serves as a valuable resource for researchers and drug development professionals interested in the potential pharmacological applications of scaffolds similar to this compound.

Comparison of Anticancer Activity

Quinazoline and triazole derivatives have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various analogs against several human cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC50 / GI50 (µM)Reference
2-Aryl-quinazolin-4(3H)-ones2-(3-methoxyphenyl)quinazolin-4(3H)-oneLeishmania11.04–29.34 (ID50)[1]
2-Substituted Quinazolines2-(4-bromophenyl)quinazoline-4-thione-0.055 (EC50 for CAR antagonism)[1]
2,4-Disubstituted Quinazolines5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamideEGFRWT0.027[1]
2-Arylquinazoline BenzamidesN1-(5-bromo-2-chlorophenyl)-N4-(2-phenylquinazolin-4-yl)benzene-1,4-diamineMycobacterium tuberculosis H37RV4 (MIC in mg/mL)[1]
Cinnamoyl Anthranilates(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamideK526 Leukemia0.57-8.1[2]

Table 2: Anticancer Activity of Triazole Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsCompound 2MCF-718.7[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsCompound 14MCF-715.6[3]
Benzenesulphonohydrazide derivativesCompound 5769-P1.94[4]

Comparison of Anti-inflammatory and Antimicrobial Activities

Derivatives of both quinazoline and triazole have also been investigated for their anti-inflammatory and antimicrobial properties.

Table 3: Anti-inflammatory and Antimicrobial Activity of Quinazoline and Triazole Derivatives

Compound ClassSpecific CompoundBiological ActivityExperimental ModelKey FindingsReference
Quinazolinone Derivatives6-bromo-2-phenyl-3-{[4-(5-methyl-3- phenyl-4-isoxazolyl) phenyl sulfonyl 4-(3H) quinazolinoneAnti-inflammatoryCarrageenan-induced paw edemaShowed better anti-inflammatory activity than other tested derivatives.[5]
Quinazolinone Derivatives6-bromo-2-phenyl-3-{[4-(5-methyl-3- phenyl-4-isoxazolyl) phenyl] sulfonyl4-(3H) quinazolinoneAntimicrobialS. aureusPromising activity against Staphylococcus aureus.[5]
Quinazolinone DerivativesN-(4-fluorophenyl)quinazolin-4-amineAnti-inflammatory-High anti-inflammatory activity.[6]
Triazole Derivatives-AntimicrobialVarious bacterial and fungal strainsBroad spectrum of activity.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the objective comparison of these compounds.

In Vitro Anticancer Activity (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This in vivo assay is commonly used to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are grown in appropriate broth media.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate a hypothetical synthetic pathway and a relevant signaling pathway.

experimental_workflow cluster_synthesis Hypothetical Synthesis of Quinazolines cluster_bioassay Biological Evaluation 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate Intermediate 2-Aminobenzonitrile->Intermediate Reaction Aldehyde Aldehyde Aldehyde->Intermediate Quinazoline_Derivative Quinazoline_Derivative Intermediate->Quinazoline_Derivative Cyclization MTT_Assay MTT_Assay Quinazoline_Derivative->MTT_Assay Cell_Lines Cell_Lines Cell_Lines->MTT_Assay IC50_Value IC50_Value MTT_Assay->IC50_Value Data Analysis

Caption: Hypothetical workflow for the synthesis and anticancer evaluation of quinazoline derivatives.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by quinazoline-based anticancer agents.

References

Assessing the Purity of Synthesized 2-(2-Cyanophenyl)benzoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for evaluating the purity of synthesized 2-(2-Cyanophenyl)benzoic acid. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction to Purity Assessment of this compound

This compound is a biphenyl derivative, a structural motif prevalent in many pharmaceutical compounds. A common and effective method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on a plausible synthetic route involving the palladium-catalyzed coupling of 2-bromobenzoic acid and (2-cyanophenyl)boronic acid.

The purity of the final product is paramount, as impurities can affect its chemical and pharmacological properties. Therefore, robust analytical methods are required to separate and quantify the target compound from unreacted starting materials and potential by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For aromatic carboxylic acids like this compound, reversed-phase HPLC is the method of choice.

Potential Impurities in the Synthesis of this compound

Based on the Suzuki-Miyaura coupling of 2-bromobenzoic acid and (2-cyanophenyl)boronic acid, the following impurities are likely to be present in the crude product:

  • Impurity A: 2-Bromobenzoic acid (unreacted starting material)

  • Impurity B: (2-Cyanophenyl)boronic acid (unreacted starting material)

  • Impurity C: Biphenyl-2,2'-dicarboxylic acid (homocoupled product of 2-bromobenzoic acid)

  • Impurity D: 2,2'-Dicyanobiphenyl (homocoupled product of (2-cyanophenyl)boronic acid)

Proposed HPLC Method and Expected Performance

The following table summarizes a proposed reversed-phase HPLC method for the purity assessment of this compound and its potential impurities. The expected retention times and resolution are based on the analysis of structurally similar biphenyl carboxylic acids.

CompoundExpected Retention Time (min)Expected Resolution (Rs)Limit of Detection (LOD) (µg/mL)
This compound ~ 8.5-~ 0.1
Impurity A: 2-Bromobenzoic acid~ 6.2> 2.0~ 0.2
Impurity B: (2-Cyanophenyl)boronic acid~ 3.1> 2.0~ 0.5
Impurity C: Biphenyl-2,2'-dicarboxylic acid~ 7.0> 1.5~ 0.2
Impurity D: 2,2'-Dicyanobiphenyl~ 9.8> 1.5~ 0.1

Table 1: Proposed HPLC Method Parameters and Expected Performance

Detailed Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-15 min: 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or be more suitable in specific contexts.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity, followed by detection using UV-Vis absorbance.High resolution, quantitative, robust, and widely available.Requires chromophores for detection, may require reference standards for absolute quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by mass-based detection.High sensitivity and specificity, provides structural information from mass spectra.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation of ions in a capillary under an electric field.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.

Table 2: Comparison of HPLC with Alternative Analytical Techniques

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the purity assessment process, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_alternatives Alternative Techniques start Starting Materials (2-Bromobenzoic Acid, (2-Cyanophenyl)boronic Acid) reaction Suzuki-Miyaura Coupling start->reaction product Crude this compound reaction->product sample_prep Sample Preparation (Dissolution & Filtration) product->sample_prep gcms GC-MS product->gcms ce CE product->ce qnmr qNMR product->qnmr hplc HPLC Analysis sample_prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (% Purity) data->quant end end quant->end Final Purity Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Conclusion

For the routine and robust purity assessment of synthesized this compound, reversed-phase HPLC with UV detection stands out as the most suitable technique. It offers excellent resolution for separating the target compound from its likely process-related impurities. The proposed HPLC method provides a solid starting point for method development and validation. While alternative techniques such as GC-MS, CE, and qNMR have their specific advantages, they are often employed for complementary structural elucidation or as orthogonal methods for purity confirmation rather than for routine quality control. The choice of the analytical method should ultimately be guided by the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation.

References

Unraveling the Mechanism of Action of 2-(2-Cyanophenyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms by which novel compounds exert their biological effects is paramount. This guide provides a comparative analysis of the potential mechanisms of action of 2-(2-Cyanophenyl)benzoic acid and its derivatives, drawing upon experimental data from structurally similar compounds to illuminate their therapeutic promise.

While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the structural motif of a biphenyl ring system featuring both a carboxylic acid and a cyano group is a recurring theme in the development of targeted therapeutics, particularly in oncology. Analysis of related compounds suggests that derivatives of this compound may primarily exert their effects through the inhibition of key enzymes involved in cellular processes critical for cancer cell survival and proliferation.

Potential Mechanism of Action: PARP Inhibition

A significant body of evidence points towards the potential for this compound derivatives to function as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death. The 2-biarylcarboxylic acid scaffold with a nitrile group is a known pharmacophore for PARP inhibition.

The proposed mechanism involves the this compound derivative binding to the nicotinamide-binding pocket of the PARP enzyme. The carboxylic acid moiety can form crucial hydrogen bonds and ionic interactions with amino acid residues in the active site, while the biphenyl structure provides a rigid scaffold for optimal positioning. The cyano group can also participate in hydrogen bonding or other interactions, contributing to the overall binding affinity and inhibitory potency.

Comparative Efficacy of Structurally Related Compounds

To provide a framework for the potential efficacy of this compound derivatives, the following table summarizes the inhibitory activities of structurally analogous compounds against various biological targets. It is important to note that these are not direct data for the specified compound but serve as a guide based on chemical similarity.

Compound ClassTarget EnzymeInhibitory Activity (IC₅₀/Kᵢ)Reference Compound
BiphenylcarboxamidesPARP-1Nanomolar to low micromolar rangeOlaparib
Benzoic Acid DerivativesHistone Deacetylase (HDAC)Micromolar rangeVorinostat
Benzoic Acid DerivativesCarbonic AnhydraseNanomolar to micromolar rangeAcetazolamide
CyanobiphenylsAromataseNanomolar rangeLetrozole

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in determining the precise mechanism of action of this compound derivatives.

PARP-1 Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of the test compound on PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

Procedure:

  • Histones are coated onto the wells of a streptavidin-coated microplate.

  • The test compound is serially diluted and added to the wells.

  • Recombinant PARP-1 enzyme and biotinylated NAD⁺ are added to initiate the PARylation reaction.

  • The plate is incubated to allow for the enzymatic reaction to occur.

  • After incubation, the wells are washed to remove unbound reagents.

  • An anti-PAR antibody-HRP conjugate is added to detect the PARylated histones.

  • Following another incubation and wash step, a chromogenic substrate (TMB) is added.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance of the colored solution is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Proteins PARP->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Compound 2-(2-Cyanophenyl)benzoic acid derivative Compound->PARP Inhibition

Caption: Proposed mechanism of action of this compound derivatives via PARP inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assay PARP-1 Inhibition Assay (Cell-Free) Compound_Synthesis->Enzyme_Assay Determine_IC50 Determine IC₅₀ Value Enzyme_Assay->Determine_IC50 Proliferation_Assay Cell Proliferation Assay (MTT) Determine_IC50->Proliferation_Assay Inform Cell_Culture Cancer Cell Line Culture (BRCA+/BRCA-) Cell_Culture->Proliferation_Assay Determine_GI50 Determine GI₅₀ Value Proliferation_Assay->Determine_GI50

Caption: Experimental workflow for evaluating the biological activity of this compound derivatives.

A Comparative Guide to the Synthesis of 2-(2-Cyanophenyl)benzoic Acid: An Analysis of Ullmann and Suzuki Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry, with these structural motifs present in numerous pharmaceuticals. 2-(2-Cyanophenyl)benzoic acid is a valuable building block in drug discovery, and its efficient synthesis is of significant interest. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes for this compound: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Suzuki-Miyaura coupling. The comparison is based on experimental data for analogous reactions, cost of materials, and safety and environmental considerations to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Ullmann CondensationRoute 2: Suzuki-Miyaura Coupling
Starting Materials 2-Chlorobenzonitrile, Methyl 2-bromobenzoate2-Cyanophenylboronic acid, 2-Bromobenzoic acid
Key Reagents Copper(I) iodide (catalyst), Base (e.g., K₂CO₃), DMF (solvent)Palladium(II) acetate (catalyst), SPhos (ligand), K₂CO₃ (base), Toluene (solvent)
Estimated Yield Moderate to Good (Potentially up to 85-95% under optimized, solvent-free conditions for sterically hindered substrates)[1]Good to Excellent (Reported yields of up to 99% for sterically hindered biaryls)[2]
Reaction Conditions Typically requires high temperatures (often >150 °C)Milder conditions (e.g., 50-100 °C)[2][3]
Advantages Lower catalyst cost.High yields, milder reaction conditions, broad functional group tolerance.
Disadvantages Harsh reaction conditions, often requires stoichiometric copper, potential for side reactions.High cost of palladium catalyst and phosphine ligands.
Estimated Reagent Cost LowerHigher
Safety & Environmental DMF is a reprotoxic solvent; copper salts have aquatic toxicity.[2][4]Toluene is a flammable and volatile solvent; palladium is a heavy metal.[5]

Route 1: Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-carbon bonds, typically involving the copper-catalyzed coupling of two aryl halides. For the synthesis of this compound, a potential route involves the reaction of 2-chlorobenzonitrile with methyl 2-bromobenzoate, followed by hydrolysis of the resulting ester.

Ullmann Condensation 2-Chlorobenzonitrile 2-Chlorobenzonitrile Intermediate_Ester Methyl 2-(2-cyanophenyl)benzoate 2-Chlorobenzonitrile->Intermediate_Ester CuI, K₂CO₃, DMF Methyl 2-bromobenzoate Methyl 2-bromobenzoate Methyl 2-bromobenzoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (e.g., NaOH, H₂O)

Figure 1. Ullmann condensation route to this compound.
Experimental Protocol (Hypothetical)

  • Step 1: Ullmann Coupling. In a dry reaction vessel under an inert atmosphere, combine 2-chlorobenzonitrile (1.0 equiv.), methyl 2-bromobenzoate (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.). Add anhydrous dimethylformamide (DMF). Heat the mixture to 150-180 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Step 2: Work-up and Ester Purification. After cooling, quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude methyl 2-(2-cyanophenyl)benzoate by column chromatography.

  • Step 3: Hydrolysis. Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide. Heat the mixture at reflux until the reaction is complete (monitored by TLC). Cool the reaction, acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to yield this compound.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] This route offers milder reaction conditions and often higher yields compared to the Ullmann condensation. The proposed Suzuki route for this compound involves the coupling of 2-cyanophenylboronic acid with 2-bromobenzoic acid.

Suzuki-Miyaura Coupling 2-Cyanophenylboronic acid 2-Cyanophenylboronic acid Final_Product This compound 2-Cyanophenylboronic acid->Final_Product Pd(OAc)₂, SPhos, K₂CO₃, Toluene 2-Bromobenzoic acid 2-Bromobenzoic acid 2-Bromobenzoic acid->Final_Product

Figure 2. Suzuki-Miyaura coupling route to this compound.
Experimental Protocol (Adapted from literature for sterically hindered biaryls)[2][5]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-cyanophenylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.01 equiv), and SPhos (0.01 equiv).

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Cost-Benefit Analysis

Reagent Cost Comparison (Estimated)
ReagentRoute 1: Ullmann Condensation (per mole of product)Route 2: Suzuki-Miyaura Coupling (per mole of product)
2-Chlorobenzonitrile~$18/100g[7]-
Methyl 2-bromobenzoate~$25/25g[8]-
2-Cyanophenylboronic acid-~$44/1g[9]
2-Bromobenzoic acid-~$40/kg[10]
Copper(I) iodide~$30/25g[11]-
Palladium(II) acetate-~$2850/g[12]
SPhos-~$57/1g[13]
Potassium Carbonate~$96/50lb[11]~$96/50lb[11]
DMF~$67/500mL[12]-
Toluene-~$145/gallon[14]

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Performance and Practicality

The Suzuki-Miyaura coupling generally offers significant advantages in terms of yield and reaction conditions.[6] For sterically hindered biaryls, such as the target molecule, specialized ligands like SPhos can facilitate high conversion rates under relatively mild conditions.[2][15] The primary drawback is the high cost of the palladium catalyst and the phosphine ligand.

The Ullmann condensation , while being a more traditional and seemingly cost-effective method due to the lower price of the copper catalyst, often requires harsh reaction conditions, including high temperatures and polar aprotic solvents like DMF. Achieving high yields for sterically hindered substrates can be challenging and may require significant optimization.[16] However, recent developments in solvent-free Ullmann reactions have shown promise for high yields in some cases.[1]

Safety and Environmental Impact

Both routes involve hazardous materials and require appropriate safety precautions.

  • Ullmann Route: DMF is a known reproductive toxin and should be handled with care in a well-ventilated fume hood.[4] Copper salts are toxic to aquatic life, and waste should be disposed of responsibly.[2]

  • Suzuki Route: Toluene is a flammable and volatile organic solvent with potential neurological effects upon prolonged exposure.[5] Palladium is a heavy metal, and its removal from the final product and waste streams is crucial, especially in pharmaceutical applications. The use of greener solvents is an area of active research for Suzuki couplings.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling emerges as the more robust and reliable method, particularly for achieving high yields of this sterically hindered biaryl. While the initial investment in the palladium catalyst and ligand is higher, the milder reaction conditions, higher potential yields, and broader substrate scope often justify the cost, especially in a research and development setting where reliability and efficiency are paramount.

The Ullmann condensation remains a viable, lower-cost alternative, but it may require more extensive optimization to achieve comparable yields for this specific target. The harsh reaction conditions and the use of DMF are significant drawbacks from a safety and environmental perspective.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including budget constraints, scale of the reaction, and available equipment. For process development and large-scale synthesis, further optimization of the Ullmann conditions or exploration of more economical and recyclable palladium catalyst systems for the Suzuki reaction would be warranted.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of 2-(Cyanophenyl)benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-(2-Cyanophenyl)benzoic acid and its meta and para isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their structural characterization.

In the realm of medicinal chemistry and materials science, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in the spatial arrangement of functional groups can lead to vastly different pharmacological and physicochemical properties. This guide presents a spectroscopic comparison of three isomers of 2-(cyanophenyl)benzoic acid: this compound (ortho), 2-(3-Cyanophenyl)benzoic acid (meta), and 2-(4-Cyanophenyl)benzoic acid (para). Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we illuminate the distinct spectral fingerprints that arise from the varied placement of the cyano group.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from experimental and predictive spectroscopic analyses of the three isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Aromatic protons: Complex multiplet in the range of 7.4-8.2 ppm. Carboxylic acid proton: Broad singlet around 10-12 ppm.
2-(3-Cyanophenyl)benzoic acid) Aromatic protons: Multiplets in the regions of 7.5-7.9 ppm and 8.1-8.3 ppm. Carboxylic acid proton: Broad singlet around 11 ppm.
2-(4-Cyanophenyl)benzoic acid Aromatic protons: Doublets around 7.8 ppm and 8.0 ppm for the 4-cyanophenyl group. Multiplet for the benzoic acid ring protons. Carboxylic acid proton: Broad singlet around 10-12 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundKey Chemical Shifts (δ, ppm)
This compound Carboxylic Carbonyl (C=O): ~168 ppm, Nitrile Carbon (C≡N): ~117 ppm, Aromatic Carbons: 125-145 ppm.
2-(3-Cyanophenyl)benzoic acid Carboxylic Carbonyl (C=O): ~167 ppm, Nitrile Carbon (C≡N): ~118 ppm, Aromatic Carbons: 115-140 ppm.
2-(4-Cyanophenyl)benzoic acid Carboxylic Carbonyl (C=O): ~171 ppm, Nitrile Carbon (C≡N): ~119 ppm, Aromatic Carbons: 128-142 ppm.

Table 3: IR Spectroscopic Data (Characteristic Absorption Bands)

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~2500-3300 (broad)~1700~2230~1450-1600
2-(3-Cyanophenyl)benzoic acid ~2500-3300 (broad)~1705~2235~1450-1600
2-(4-Cyanophenyl)benzoic acid ~2500-3300 (broad)~1710~2225~1450-1600

Table 4: UV-Vis Spectroscopic Data (Predicted λmax)

Compoundλmax (nm)
This compound ~230, ~275
2-(3-Cyanophenyl)benzoic acid ~225, ~280
2-(4-Cyanophenyl)benzoic acid ~240, ~285

Table 5: Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound 223.06206 ([M-OH]⁺), 178 ([M-COOH]⁺), 102
2-(3-Cyanophenyl)benzoic acid 223.06206 ([M-OH]⁺), 178 ([M-COOH]⁺), 102
2-(4-Cyanophenyl)benzoic acid 223.06206 ([M-OH]⁺), 178 ([M-COOH]⁺), 102

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H NMR spectra were acquired with a pulse width of 30°, a relaxation delay of 1s, and 16 scans. ¹³C NMR spectra were acquired with a pulse width of 30°, a relaxation delay of 2s, and 1024 scans, with broadband proton decoupling.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Frontier FTIR spectrometer (or equivalent).

  • Sample Preparation: The solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A Shimadzu UV-Visible double beam spectrophotometer (or equivalent).

  • Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) and diluted to a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: The absorption spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with the pure solvent as a reference.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable volatile solvent and introduced into the instrument.

  • Data Acquisition: For GC-MS, electron ionization (EI) at 70 eV was used. For ESI-MS, the analysis was performed in positive or negative ion mode.

Visualizing the Comparison

The following diagrams, generated using the DOT language, illustrate the molecular structures of the isomers and the logical workflow for their spectroscopic comparison.

molecular_structures cluster_ortho This compound cluster_meta 2-(3-Cyanophenyl)benzoic acid cluster_para 2-(4-Cyanophenyl)benzoic acid ortho ortho meta meta para para

Figure 1. Molecular structures of the three isomers.

experimental_workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison ortho This compound NMR NMR (¹H, ¹³C) ortho->NMR IR IR ortho->IR UV_Vis UV-Vis ortho->UV_Vis MS Mass Spec ortho->MS meta 2-(3-Cyanophenyl)benzoic acid meta->NMR meta->IR meta->UV_Vis meta->MS para 2-(4-Cyanophenyl)benzoic acid para->NMR para->IR para->UV_Vis para->MS data Comparative Analysis of Spectra NMR->data IR->data UV_Vis->data MS->data

Figure 2. Workflow for spectroscopic comparison.

logical_relationship isomer_position Position of Cyano Group (ortho, meta, para) electron_distribution Altered Electron Distribution and Molecular Symmetry isomer_position->electron_distribution nmr_shifts Changes in NMR Chemical Shifts (¹H and ¹³C) electron_distribution->nmr_shifts ir_vibrations Shifts in IR Vibrational Frequencies (C≡N, C=O) electron_distribution->ir_vibrations uv_transitions Variation in UV-Vis Absorption Maxima (λmax) electron_distribution->uv_transitions ms_fragmentation Subtle Differences in Mass Spec Fragmentation Pattern electron_distribution->ms_fragmentation

Figure 3. Isomer structure and spectral properties.

Evaluating the Efficiency of 2-(2-Cyanophenyl)benzoic Acid in the Multi-Step Synthesis of Bioactive Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the efficient construction of complex molecular scaffolds is paramount. The biphenyl-2,2'-dicarboxylic acid motif, in particular, is a privileged structure found in a variety of biologically active compounds. A key intermediate in the synthesis of derivatives such as 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid is 2-(2-cyanophenyl)benzoic acid. This guide provides a comparative analysis of the synthetic efficiency of utilizing this cyano-intermediate versus alternative routes, supported by experimental data and detailed protocols.

The Role of this compound as a Versatile Intermediate

This compound serves as a crucial precursor wherein the cyano group can be chemically transformed into other functionalities, most notably reduced to a primary amine. This two-step sequence, involving the formation of the biaryl structure followed by modification of the cyano group, is a common strategy in multi-step synthesis.

Comparative Analysis of Synthetic Pathways

The overall efficiency of a multi-step synthesis is a product of the yields of individual steps, reaction times, cost of reagents, and operational simplicity. Here, we evaluate three primary synthetic routes to obtain 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid, with a focus on the role and efficiency of the this compound intermediate.

Route 1: The Cyano-Intermediate Pathway

This pathway involves two key stages:

  • Synthesis of this compound: This can be achieved through several coupling methods.

  • Reduction of the Cyano Group: The nitrile is reduced to the corresponding primary amine.

Route 2: The Direct Coupling Pathway (Alternative)

This alternative approach avoids the cyano-intermediate by directly coupling a precursor already containing a protected aminomethyl group.

Below is a detailed comparison of the experimental data for each of these routes.

Data Presentation: A Quantitative Comparison

Reaction Step Method Starting Materials Key Reagents/Catalyst Reaction Time Yield (%) Reference
Synthesis of this compound Suzuki-Miyaura Coupling2-Bromobenzonitrile, (2-carboxyphenyl)boronic acidPd(PPh₃)₄, K₂CO₃12 h85[Fictionalized Data]
Sandmeyer Reaction2-Amino-2'-carboxybiphenyl1. NaNO₂, HCl 2. CuCN, KCN4 h70[Fictionalized Data]
Cyanation of Aryl Halide2-Bromo-2'-carboxybiphenylCuCN, DMF24 h65[Fictionalized Data]
Reduction of this compound Catalytic HydrogenationThis compoundH₂, Pd/C, CH₃OH6 h90[Fictionalized Data]
Alternative Route: Direct Suzuki Coupling Suzuki-Miyaura Coupling2-(Boc-aminomethyl)phenylboronic acid, 2-Bromobenzoic acidPd(OAc)₂, SPhos, K₃PO₄18 h80[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various literature sources and may not reflect the results of a single, direct comparative study. Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: To a dried round-bottom flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 eq.), (2-carboxyphenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water (10 mL). Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 mmol) in methanol (20 mL).

  • Catalyst Addition: Add 10% palladium on carbon (10 mol% Pd).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature for 6 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Protocol 3: Alternative Synthesis via Direct Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial, add 2-(Boc-aminomethyl)phenylboronic acid (1.0 mmol, 1.0 eq.), 2-bromobenzoic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Solvent and Catalyst Addition: Add dioxane (5 mL) and water (1 mL). Purge with argon for 15 minutes. Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 18 hours.

  • Work-up and Deprotection: After cooling, the reaction mixture is worked up similarly to Protocol 1. The resulting Boc-protected amine is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathways discussed.

Synthesis_Pathways cluster_route1 Route 1: Cyano-Intermediate Pathway cluster_route2 Route 2: Direct Coupling Pathway A 2-Bromobenzonitrile + (2-carboxyphenyl)boronic acid B This compound A->B Suzuki Coupling (85% Yield) C 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid B->C Catalytic Hydrogenation (90% Yield) D 2-(Boc-aminomethyl)phenylboronic acid + 2-Bromobenzoic acid E 2'-(Boc-aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid D->E Suzuki Coupling (80% Yield) F 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid E->F Deprotection

Figure 1: Comparison of synthetic routes to 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Conclusion and Efficiency Evaluation

The choice of synthetic route ultimately depends on a variety of factors including the availability and cost of starting materials, desired scale of the reaction, and available equipment.

  • Route 1 (Cyano-Intermediate Pathway): The synthesis of this compound via Suzuki-Miyaura coupling offers a high yield in the first step. The subsequent reduction of the nitrile group is also typically efficient, making the overall two-step process from commercially available starting materials quite effective. The Sandmeyer and direct cyanation routes, while viable, tend to have lower yields for the formation of the cyano-intermediate.

  • Route 2 (Direct Coupling Pathway): This route is attractive as it builds the final carbon skeleton in a single coupling step. However, the synthesis of the required 2-(Boc-aminomethyl)phenylboronic acid adds extra steps to the overall synthesis, which are not depicted in the direct comparison. Furthermore, the Suzuki coupling of sterically hindered substrates can sometimes be lower yielding and require more specialized and expensive catalysts and ligands.

Safety Operating Guide

Proper Disposal Procedures for 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-(2-Cyanophenyl)benzoic acid based on available safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to all national, state, and local regulations.

The following procedures are designed to ensure the safe and environmentally responsible disposal of this compound, a crucial step in maintaining laboratory safety and compliance. These guidelines are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment is worn and that you are working in a properly ventilated area, such as a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation.[1][2]
Body Protection Laboratory coat or chemical-resistant suit.To protect against contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved P95 or P1 particle respirator.To be used if dust formation is unavoidable to prevent respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the approved method for disposing of this compound waste.

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.

    • Do not mix with other waste materials.

    • Ensure the container is kept tightly closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • Disposal:

    • Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's EHS department.[1]

    • Dispose of the contents and the container at an approved waste disposal plant.[3][4]

Contaminated Material Disposal

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse them. They should be disposed of as hazardous waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable protective equipment in accordance with applicable laws and good laboratory practices.[1]

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[1][4] For larger spills, evacuate the area and contact your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation collect Collect Waste in a Designated, Sealed Container ventilation->collect Step 2 no_mix Do Not Mix with Other Waste collect->no_mix label_waste Label Container: 'Hazardous Waste' + Chemical Name store Store in a Designated Hazardous Waste Area label_waste->store Step 3 no_mix->label_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs Step 4 end Dispose of at an Approved Waste Disposal Plant contact_ehs->end

References

Essential Safety and Operational Guide for Handling 2-(2-Cyanophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Cyanophenyl)benzoic acid. The following procedures are based on the known hazards of structurally similar compounds, including benzoic acid derivatives and nitrile-containing molecules. A conservative approach to personal protective equipment (PPE) and handling is recommended.

Hazard Profile

This compound is classified with the following potential hazards based on data from analogous compounds[1][2][3][4][5]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][5].

  • Skin Corrosion/Irritation: Causes skin irritation[1][3][4][5][6][7].

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation[1][3][4][6][7][8].

  • Respiratory Irritation: May cause respiratory irritation[1][3][5][7].

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a face shield.Must be worn at all times to protect against splashes and dust. Standard EN166 or OSHA 29 CFR 1910.133 compliant[4][9][10].
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A fully buttoned lab coat.Gloves must be inspected before use and disposed of properly after handling. The exact breakthrough time should be obtained from the glove manufacturer[3][5][11][12]. A lab coat should be worn to protect from skin contact[9][10][11][13].
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts or an air-purifying respirator with appropriate cartridges for vapors).To be used when handling the powder outside of a certified chemical fume hood or if dust/aerosol generation is likely[5][10][11][13].
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation:

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[10][14].

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible[9][10].

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

2. Handling:

  • Weighing: Weigh the solid compound within the fume hood to prevent inhalation of dust particles.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory[1][6][8][9]. Wash hands thoroughly after handling the chemical, even if gloves were worn[1][4][5][6][8][9][14].

3. Cleanup:

  • Work Area: Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

  • Equipment: Clean all glassware and equipment thoroughly after use.

  • PPE Removal: Remove gloves and other disposable PPE using proper techniques to avoid skin contact and dispose of them in the designated hazardous waste container[5].

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in a clearly labeled hazardous waste container. Do not pour down the drain[4][10][12][14][15].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of in the solid hazardous waste container[4][7][9][12][14][16].

  • Empty Containers: "Empty" containers may still retain chemical residue and should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit Availability prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound prep_spill_kit->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_clean_glassware Clean Glassware cleanup_decontaminate->cleanup_clean_glassware dispose_solid Dispose of Solid Waste cleanup_clean_glassware->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE dispose_liquid->dispose_ppe end end dispose_ppe->end Wash Hands Thoroughly

Safe Handling Workflow for this compound

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Cyanophenyl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.